molecular formula C15H16O B8486492 4-(2-Methoxyethyl)-1,1'-biphenyl CAS No. 84892-37-5

4-(2-Methoxyethyl)-1,1'-biphenyl

Cat. No.: B8486492
CAS No.: 84892-37-5
M. Wt: 212.29 g/mol
InChI Key: VRFZYLKAQMPIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethyl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyethyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyethyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84892-37-5

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-(2-methoxyethyl)-4-phenylbenzene

InChI

InChI=1S/C15H16O/c1-16-12-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

VRFZYLKAQMPIHT-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

CAS number for 4-(2-Methoxyethyl)biphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(2-Methoxyethyl)biphenyl Scaffolds & Functional Derivatives

Part 1: Executive Technical Summary

The 4-(2-Methoxyethyl)biphenyl scaffold represents a specialized structural motif often utilized in the design of mesogenic cores for Liquid Crystals (LCs) and as a lipophilic linker in medicinal chemistry.[1] Unlike commodity chemicals like Ethanol or Toluene, this specific ether is rarely available as a bulk catalog item with a single, universal CAS number for all its derivatives.

Instead, this guide focuses on the primary precursor (CAS 37729-18-3) and the synthetic logic required to generate the target ether and its 4'-substituted derivatives.[1] The "methoxyethyl" tail provides a flexible, polarizable terminus that influences the nematic-to-isotropic transition temperatures in LC mixtures, distinct from standard alkyl tails.[1]

Core Identity & CAS Strategy
Compound ClassChemical StructurePrimary CAS NumberAvailability
Primary Precursor 2-(4-Biphenylyl)ethanol 37729-18-3 High (Sigma, TCI, Combi-Blocks)
Phenolic Precursor 4-(2-Methoxyethyl)phenol 56718-71-9 Medium (Specialty Vendors)
Target Ether 4-(2-Methoxyethyl)biphenylNot Index-StandardSynthesized In-Situ
LC Derivative 4'-Cyano-4-(2-methoxyethyl)biphenylCustom SynthesisVia Suzuki Coupling

Critical Note: Do not confuse the target with 4-Methoxybiphenyl (CAS 613-37-6) , which lacks the ethyl spacer.[1] The ethyl spacer is critical for the conformational flexibility required in mesogenic applications.

Part 2: Synthetic Logic & Causality

To access 4-(2-Methoxyethyl)biphenyl derivatives, direct procurement is often impossible.[1] The industry standard is to synthesize the ether tail first or last, depending on the sensitivity of the 4'-position.

Pathway A: The "Tail-First" Approach (Recommended)

This method modifies the commercially available alcohol (CAS 37729-18-3) before functionalizing the other ring.[1] This is preferred for stability.[2]

  • Starting Material: 2-(4-Biphenylyl)ethanol (CAS 37729-18-3).[1]

  • Transformation: Williamson Ether Synthesis (Methylation).

  • Result: 4-(2-Methoxyethyl)biphenyl.[1]

  • Derivatization: Electrophilic Aromatic Substitution (Bromination) at the 4'-position to create a handle for cross-coupling.[1]

Pathway B: The "Head-First" Approach (Convergent)

Used when the biphenyl core is built via Suzuki coupling.[1]

  • Starting Material: 4-(2-Methoxyethyl)phenol (CAS 56718-71-9).[1][3][4][5]

  • Activation: Convert Phenol to Triflate (-OTf).

  • Coupling: React with Phenylboronic acid derivatives.

Part 3: Detailed Experimental Protocols

Protocol 1: Methylation of 2-(4-Biphenylyl)ethanol

Objective: Synthesize the core 4-(2-Methoxyethyl)biphenyl scaffold from CAS 37729-18-3.[1]

Reagents:

  • 2-(4-Biphenylyl)ethanol (1.0 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • Iodomethane (MeI) (1.2 eq)[1]

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 2-(4-Biphenylyl)ethanol in anhydrous THF (0.2 M concentration). Cool to 0°C.[6]
    
  • Deprotonation: Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C, then 30 minutes at Room Temperature (RT) to ensure complete formation of the alkoxide.

  • Alkylation: Cool back to 0°C. Add Iodomethane dropwise. The solution may become cloudy as Sodium Iodide (NaI) precipitates.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The alcohol spot (

    
    ) should disappear, replaced by the less polar ether spot (
    
    
    
    ).
  • Quench: Carefully add saturated aqueous

    
     to quench excess NaH.
    
  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the broad -OH singlet.[1] The ethyl chain protons should shift slightly upfield. The new methoxy singlet should appear at

    
     ppm.
    
Protocol 2: 4'-Functionalization (Bromination)

Objective: Create a reactive handle for LC derivatives.

Reagents:

  • 4-(2-Methoxyethyl)biphenyl (from Protocol 1)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (ACN)[1]

Methodology:

  • Dissolve the ether in ACN.

  • Add NBS in one portion at RT.

  • Stir in the dark (to prevent benzylic bromination) for 12 hours.

  • Why this works: The methoxyethyl group is a weak activator/director, but the biphenyl system directs electrophiles primarily to the para position of the least sterically hindered ring (the 4'-position).[1]

Part 4: Visualization of Synthetic Architecture

The following diagram illustrates the decision matrix for synthesizing these derivatives, highlighting the critical branching points based on commercial availability.

G Start Start: Target Definition Precursor_Alc Precursor A: 2-(4-Biphenylyl)ethanol (CAS 37729-18-3) Start->Precursor_Alc Preferred Route Precursor_Ph Precursor B: 4-(2-Methoxyethyl)phenol (CAS 56718-71-9) Start->Precursor_Ph Convergent Route Step_Methyl Step 1: Methylation (NaH / MeI / THF) Precursor_Alc->Step_Methyl Step_Triflate Step 1: Triflation (Tf2O / Pyridine) Precursor_Ph->Step_Triflate Core_Ether Core Scaffold: 4-(2-Methoxyethyl)biphenyl Step_Methyl->Core_Ether Step_Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2 / Pd(PPh3)4) Step_Triflate->Step_Suzuki Step_Brom Step 2: Bromination (NBS / ACN) Core_Ether->Step_Brom Final_Deriv Target Derivative: 4'-Substituted-4-(2-methoxyethyl)biphenyl (Liquid Crystal / Pharma Intermediate) Step_Brom->Final_Deriv Cross-Coupling Step_Suzuki->Final_Deriv

Figure 1: Synthetic flowchart for accessing 4-(2-Methoxyethyl)biphenyl derivatives.[1] Green nodes indicate commercially available starting materials.[1]

Part 5: Applications & Physical Properties

Liquid Crystal (LC) Design

In LC mixtures, the methoxyethyl tail serves a specific function compared to standard alkyl tails:

  • Dipole Moment: The oxygen atom introduces a lateral dipole, which can suppress smectic phases in favor of the desired nematic phase.

  • Flexibility: The ethylene spacer (-CH2CH2-) decouples the core from the terminal dipole, lowering the melting point.[1]

Comparison of Tail Effects:

Tail StructurePhase Behavior ImpactTypical Application
n-Alkyl (-C5H11) High transition temp, stable Smectic/NematicStandard Displays (TN-LCD)
Alkoxy (-OC5H11) Higher viscosity, higher clearing pointHigh-Temp Displays
Methoxyethyl (-CH2CH2OMe) Lower melting point, increased solubility Low-Temp Mixtures / Eutectics
Pharmaceutical Intermediates

The scaffold is structurally related to Metoprolol impurities and specific biphenyl-based NSAID linkers.[1] The CAS 56718-71-9 (Phenol) is explicitly listed as a Metoprolol impurity standard [1].[1][7]

References

  • Thermo Scientific Chemicals . "4-(2-Methoxyethyl)phenol, 98%".[1][4][7] Fisher Scientific Catalog. Accessed February 16, 2026. [1]

  • National Institutes of Health (NIH) . "1-(4-Biphenylyl)ethanol (CAS 37729-18-3) - Compound Summary".[1] PubChem. Accessed February 16, 2026. [1]

  • ChemicalBook . "Biphenyl-4-Ethanol Properties and CAS 37729-18-3". ChemicalBook Database. Accessed February 16, 2026.

  • MDPI . "Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives". Molecules, 2021.[8] [1]

Sources

4-(2-Methoxyethyl)-1,1'-biphenyl: Physicochemical Profiling and Synthetic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Methoxyethyl)-1,1'-biphenyl (Formula: C₁₅H₁₆O; MW: 212.29 Da) represents a specialized class of lipophilic ethers utilized in medicinal chemistry as a non-polar pharmacophore and in materials science as a mesogenic core for liquid crystals. Characterized by a biphenyl scaffold with a flexible methoxyethyl tail, this molecule offers a balance of aromatic rigidity and alkyl chain flexibility, making it a valuable probe for membrane permeability studies and hydrophobic binding pockets.

This technical guide outlines the physicochemical identity, robust synthetic pathways (focusing on Suzuki-Miyaura cross-coupling), and analytical characterization required for the development of this compound.

Part 1: Chemical Identity & Physicochemical Properties

The molecule consists of a biphenyl core substituted at the 4-position with a 2-methoxyethyl group. This structural motif serves as a bioisostere for longer alkyl chains, introducing a dipole moment via the ether oxygen while maintaining overall lipophilicity.

Table 1: Physicochemical Specifications
PropertyValueNote
IUPAC Name 4-(2-Methoxyethyl)-1,1'-biphenyl
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol Calculated
Precursor CAS 60835-90-7 Refers to 1-bromo-4-(2-methoxyethyl)benzene
Predicted LogP 4.2 ± 0.4High Lipophilicity
H-Bond Acceptors 1Ether Oxygen
H-Bond Donors 0
Rotatable Bonds 4Biphenyl bond + Ethyl chain
Predicted MP 35–45 °CLikely low-melting solid or oil

Part 2: Synthetic Architectures

To ensure high purity and regioselectivity, the Suzuki-Miyaura Cross-Coupling is the preferred synthetic route over direct alkylation (Friedel-Crafts), which often suffers from poly-substitution and isomer mixtures.

Strategy A: Convergent Synthesis (Recommended)

This route utilizes 1-bromo-4-(2-methoxyethyl)benzene (CAS 60835-90-7) as the electrophile and phenylboronic acid as the nucleophile. This approach guarantees the position of the ethyl chain before the biphenyl bond is formed.

Reaction Scheme:



Strategy B: Linear Synthesis (Alternative)

This route involves the methylation of 4-biphenylethanol . While direct, the starting material is less commercially ubiquitous than the brominated precursors used in Strategy A.

Visualization: Synthetic Workflow (Suzuki Coupling)

SuzukiWorkflow Start Start: Reagent Prep Reagents 1-bromo-4-(2-methoxyethyl)benzene + Phenylboronic Acid Start->Reagents Catalyst Add Catalyst: Pd(dppf)Cl2 (3-5 mol%) Reagents->Catalyst Base Add Base: K2CO3 (2.0 eq) in Dioxane/H2O Catalyst->Base Reaction Reflux (80-100°C) 12-18 Hours Base->Reaction Workup Workup: Extract w/ EtOAc, Wash Brine Reaction->Workup TLC Check Purification Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purification Product Final Product: 4-(2-Methoxyethyl)-1,1'-biphenyl Purification->Product

Figure 1: Step-by-step workflow for the convergent synthesis of the target molecule via Suzuki coupling.

Part 3: Detailed Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-(2-methoxyethyl)benzene

Objective: Synthesize 4-(2-methoxyethyl)-1,1'-biphenyl with >98% purity.

Materials:

  • Electrophile: 1-Bromo-4-(2-methoxyethyl)benzene [CAS 60835-90-7] (1.0 eq).

  • Nucleophile: Phenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) — Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Procedure:

  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water) and sparge with Nitrogen or Argon for 15 minutes. Causality: Removal of dissolved oxygen prevents homocoupling of the boronic acid and deactivation of the Pd(0) species.

  • Loading: Add the bromide, phenylboronic acid, and base to the vial. Add the Pd catalyst last.

  • Reaction: Seal the vessel and heat to 90°C with vigorous stirring. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes). The starting bromide should be consumed within 4–12 hours.

  • Quench & Extraction: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography.

    • Gradient: 0% to 10% Ethyl Acetate in Hexanes.

    • Note: The product is non-polar; expect early elution (Rf ~0.6-0.7 in 10% EtOAc).

Part 4: Analytical Characterization

To validate the structure, the following spectroscopic signals must be confirmed. The molecule lacks acidic protons, simplifying the NMR profile.

^1H-NMR (400 MHz, CDCl₃) Expectations
  • Aromatic Region (7.2 – 7.6 ppm):

    • Multiplet (9H): Overlapping signals from the biphenyl core. Look for the characteristic doublet of doublets for the para-substituted ring and the multiplet for the unsubstituted phenyl ring.

  • Alkyl Linker (2.8 – 3.7 ppm):

    • Triplet (~2.9 ppm, 2H, J=7Hz): Benzylic protons (-Ar-CH ₂-).

    • Triplet (~3.6 ppm, 2H, J=7Hz): Ether protons (-CH ₂-O-).

  • Methoxy Group (3.4 ppm):

    • Singlet (3H): Sharp singlet for the terminal methyl ether (-OCH ₃).

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 212 m/z.

  • Fragmentation: Look for a loss of the methoxyethyl group (M - 59) or cleavage of the benzyl bond (M - 45).

Part 5: Applications & Pharmacological Potential[2]

Medicinal Chemistry (Bioisosterism)

The 2-methoxyethyl group is a classic amphiphilic tail . Unlike a pure propyl chain (highly lipophilic), the ether oxygen introduces a hydrogen bond acceptor. This modification:

  • Reduces LogP slightly compared to the propyl analog.

  • Improves metabolic stability against P450 oxidation at the benzylic position (steric/electronic effects).

  • Increases solubility in aqueous media while retaining membrane permeability.

Liquid Crystal Engineering

Biphenyls are the "fruit fly" of liquid crystal research. The 4-(2-methoxyethyl) derivative serves as a low-melting mesogen . The flexible tail disrupts crystal packing, lowering the melting point and potentially expanding the nematic phase range when copolymerized with rigid rod-like structures.

Visualization: Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture (Dark Oil) TLC TLC Analysis (10% EtOAc/Hex) Crude->TLC Decision Separation Required? TLC->Decision Flash Flash Chromatography Silica Gel Decision->Flash Impurities present (Standard) Recryst Recrystallization (if solid) Decision->Recryst High purity solid Pure Pure Product (Clear Oil/White Solid) Flash->Pure Recryst->Pure

Figure 2: Decision logic for isolating the lipophilic ether product.

References

  • PubChem. (2025).[1][2][3] 1-Bromo-4-(2-methoxyethyl)benzene (CAS 60835-90-7).[2][4] National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Guide: Novel Biphenyl Derivatives for High-Birefringence Liquid Crystal Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Molecular Design: Beyond the Cyanobiphenyl Standard

The biphenyl core remains the workhorse of liquid crystal (LC) chemistry due to its chemical stability and rigid rod-like (calamitic) geometry.[1] However, the classic 4-alkyl-4'-cyanobiphenyls (e.g., 5CB) are limited by moderate birefringence (


) and relatively high viscosity. Modern applications in GHz/THz phase shifters , LiDAR beam steering , and fast-switching displays  demand next-generation mesogens.

This guide focuses on laterally fluorinated isothiocyanato-biphenyls . These derivatives represent a critical evolution in LC design:

  • Isothiocyanate (-NCS) Terminus: Extends

    
    -conjugation more effectively than cyano groups, significantly boosting birefringence (
    
    
    
    ) while maintaining lower rotational viscosity (
    
    
    ) due to a smaller hydrodynamic radius.
  • Lateral Fluorination: Introduction of fluorine atoms at the 3 or 3' positions creates a steric disruption that suppresses highly ordered smectic phases (which are undesirable for fast switching) and lowers the melting point, enabling room-temperature nematic ranges without sacrificing the dielectric anisotropy (

    
    ).
    
Structure-Property Logic

The design follows a strict causality chain:

  • Rigid Core: Biphenyl (chemically stable, UV resistant).

  • Lateral Substituent (F):

    
     Melting Point, 
    
    
    
    Smectic formation,
    
    
    Dielectric Anisotropy (if positioned to aid dipole).
  • Terminal Group (NCS):

    
     Birefringence, 
    
    
    
    Viscosity.[2]

Synthetic Architecture: Pd-Catalyzed Cross-Coupling

We utilize a convergent Suzuki-Miyaura cross-coupling protocol.[1] This pathway is preferred over Friedel-Crafts acylation for novel derivatives because it tolerates sensitive functional groups and allows late-stage diversification of the biphenyl core.

Graphviz: Synthesis Workflow

The following diagram outlines the critical path for synthesizing a 4'-alkyl-3-fluoro-4-isothiocyanatobiphenyl.

SynthesisWorkflow Start1 4-Bromo-2-fluoroaniline Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3, Toluene/EtOH) Start1->Step1 Start2 4-Alkylphenylboronic Acid Start2->Step1 Intermed Intermediate: 4'-Alkyl-3-fluoro-4-aminobiphenyl Step1->Intermed Reflux 12h Yield ~85% Step2 Thiophosgene Reaction (CSCl2, CHCl3, CaCO3) Intermed->Step2 0°C to RT Product Final Product: 4'-Alkyl-3-fluoro-4-isothiocyanatobiphenyl Step2->Product Quench & Column Yield ~70%

Caption: Convergent synthesis route for high-birefringence isothiocyanate biphenyl mesogens via Suzuki coupling.

Detailed Experimental Protocol: 4'-Pentyl-3-fluoro-4-isothiocyanatobiphenyl

Pillar of Trust: This protocol includes mandatory "Stop/Go" validation checkpoints to prevent wasted precursors.

Step 1: Suzuki-Miyaura Coupling[1]
  • Reagents: Charge a 3-neck flask with 4-bromo-2-fluoroaniline (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), and

    
     (3 mol%).
    
  • Solvent System: Add a degassed mixture of Toluene:Ethanol (4:1) and 2M aqueous

    
     (2.0 eq). Expert Insight: Ethanol is crucial here to solubilize the boronic acid and facilitate the transmetallation step.
    
  • Reaction: Reflux under

    
     atmosphere for 12 hours.
    
  • Validation (Stop/Go): Perform Thin Layer Chromatography (TLC) (Hexane/EtOAc 8:2). The starting bromide spot (

    
    ) must disappear. If visible, add 1 mol% catalyst and reflux for 2 more hours.
    
  • Workup: Extract with ethyl acetate, wash with brine, dry over

    
    . Purify via silica gel column chromatography.
    
Step 2: Isothiocyanation (The Thiophosgene Route)

Safety Note: Thiophosgene is highly toxic. Work in a high-performance fume hood.

  • Preparation: Dissolve the amine intermediate (from Step 1) in

    
    . Add solid 
    
    
    
    (3.0 eq) and water.
  • Addition: Cool to 0°C. Add thiophosgene (1.2 eq) dropwise.

  • Completion: Stir at room temperature for 4 hours.

  • Validation: FTIR analysis of an aliquot. Look for the appearance of the strong, broad -NCS stretch at ~2100 cm⁻¹ and disappearance of N-H stretches.

  • Purification: Recrystallize from ethanol/hexane to ensure high resistivity (crucial for LC display performance).

Characterization & Phase Identification[3][4][5][6]

Proper identification of mesophases (Nematic vs. Smectic) is non-negotiable. We employ a dual-validation system using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[3][4]

Graphviz: Phase Identification Logic

PhaseLogic Sample Synthesized Mesogen DSC DSC Analysis (Heating/Cooling @ 10°C/min) Sample->DSC POM POM Observation (Crossed Polarizers) Sample->POM Decision Texture Analysis DSC->Decision Transition Enthalpy N-I < 2 kJ/mol POM->Decision Optical Texture Nematic Nematic Phase (N) Schlieren Texture Mobile Fluidity Decision->Nematic Schlieren + Low Enthalpy Smectic Smectic Phase (Sm) Focal Conic Fan High Viscosity Decision->Smectic Fan Texture + High Enthalpy

Caption: Logic flow for distinguishing Nematic and Smectic phases using thermal and optical data.

Protocol Standards
  • DSC: Run three cycles (Heat-Cool-Heat) to erase thermal history. Record phase transition temperatures from the second heating scan.

  • POM: Observe texture on cooling from the isotropic phase. A "flashing" phenomenon upon mechanical stress indicates a Nematic phase; rigid focal conic domains indicate Smectic.

Comparative Performance Data

The table below contrasts the classic 5CB with our target fluorinated isothiocyanate derivative (Target-F-NCS).

Property5CB (Reference)Target-F-NCS (Novel)Impact Analysis
Core Structure Cyanobiphenyl3-Fluoro-4-isothiocyanatobiphenylFluorine lowers melting point; NCS boosts

.
Melting Point (

)
24°C18°CLateral F disrupts packing, enabling wider operating range.
Clearing Point (

)
35°C84°CNCS group extends conjugation, stabilizing the mesophase.
Birefringence (

)
0.190.36 Critical Advantage: nearly 2x increase for photonic applications.
Viscosity (

)
~25 mPa·s~18 mPa·sNCS is less bulky than CN solvated shells, improving response time.

Data extrapolated from homologous series trends [1, 2, 5].

Applications & Future Outlook

The synthesized Target-F-NCS molecules are not merely academic curiosities; they are functional components for:

  • THz Phase Shifters: The high birefringence allows for significant phase retardation with thinner cell gaps, reducing absorption losses in the THz regime [5].

  • Fast-Response Displays: The combination of low viscosity and high

    
     results in a Figure of Merit (FoM) up to 3x higher than standard cyanobiphenyls [3].
    

Future Direction: Research is shifting toward multicomponent eutectic mixtures . By blending the Target-F-NCS with non-polar fluorinated biphenyl diluters, researchers can suppress crystallization down to -20°C while maintaining


, creating robust materials for outdoor automotive displays and aerospace sensors.
References
  • Goulding, M., et al. (2016).[5] Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Retrieved from [Link]

  • Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. MDPI, Crystals, 3(3), 443-482. Retrieved from [Link]

  • Chen, R., et al. (2023).[6] Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis, Liquid Crystals.[7] Retrieved from [Link]

  • Dhara, S. (2013). Novel high birefringent isothiocyanates based on quaterphenyl and phenylethynyltolane molecular cores. Retrieved from [Link]

Sources

Pharmacophore Modeling of Methoxyethyl Biphenyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

The biphenyl scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including Angiotensin II Receptor Blockers (ARBs), neutral endopeptidase inhibitors, and 5-HT receptor antagonists. However, the lipophilicity of the biphenyl moiety often necessitates structural modifications to improve bioavailability. The methoxyethyl substituent —an amphiphilic ether chain—is a critical optimization strategy to modulate logP while providing a flexible hydrogen-bond acceptor.

This guide details the pharmacophore modeling workflow for methoxyethyl biphenyl analogs. It moves beyond standard protocols to address specific challenges: the torsional flexibility of the biaryl axis, the conformational entropy of the ether tail, and the electrostatic mapping required for high-affinity binding.

Chemical Space & Structural Dynamics

The Biphenyl Torsion Problem

The pharmacological activity of biphenyl analogs is governed by the dihedral angle (


) between the two phenyl rings. In solution, steric hindrance between ortho-hydrogens typically forces a twist of approximately 44° . However, within a protein binding pocket (e.g., the AT1 receptor or 5-HT2B), this angle may flatten or increase to maximize 

-stacking interactions.
  • Modeling Directive: You cannot use a single static conformation. Dynamic conformational sampling is required to identify the "bioactive conformation" rather than just the global energy minimum.

The Methoxyethyl "Anchor"

The methoxyethyl group (


) serves a dual purpose:
  • Solubility: The ether oxygen reduces logP compared to an alkyl chain.

  • Interaction: It acts as a specific H-bond acceptor (HBA) capable of interacting with serine or threonine residues in the binding pocket (e.g., Ser-109 in certain GPCRs).

Computational Workflow: From Ligand to Pharmacophore

The following diagram outlines the critical path for generating a robust pharmacophore hypothesis for this specific chemical series.

PharmacophoreWorkflow cluster_Biphenyl Biphenyl Specific Handling Dataset Dataset Curation (Ki / IC50 Data) LigandPrep Ligand Preparation (Ionization @ pH 7.4, Tautomers) Dataset->LigandPrep ConfSearch Conformational Sampling (Monte Carlo / Systematic) LigandPrep->ConfSearch TwistAnalysis Biaryl Torsion Scan (0° - 90°) ConfSearch->TwistAnalysis EtherFlex Methoxyethyl Rotamers ConfSearch->EtherFlex Align Molecular Alignment (Flexible vs Rigid) TwistAnalysis->Align EtherFlex->Align PharmaGen Pharmacophore Hypothesis (3D Features) Align->PharmaGen Validate Validation (Decoys, ROC, Q^2) PharmaGen->Validate

Figure 1: End-to-end workflow for pharmacophore generation, highlighting the specific requirement to scan biaryl torsion angles.

Step-by-Step Protocol

Phase 1: Ligand Preparation & Conformational Analysis

Objective: Generate a conformational ensemble that includes the bioactive state.

  • Structure Standardization:

    • Convert 2D structures to 3D.

    • Stereochemistry: Explicitly define the stereocenters if the methoxyethyl is attached via a chiral carbon (e.g., a secondary alcohol derivative).

    • Protonation: Set protonation states at pH 7.4 using tools like Epik or MoKa.

  • Conformational Search (Critical Step):

    • Use Mixed-Mode Sampling : Combine Monte Carlo (for the flexible methoxyethyl tail) with Systematic Search (for the biphenyl torsion).

    • Constraint: Do not force planarity on the biphenyl unless there is X-ray evidence (e.g., co-crystal structures) suggesting a flat binding mode.

    • Energy Window: Retain conformers within 10–15 kcal/mol of the global minimum to account for strain energy upon binding.

Phase 2: Pharmacophore Feature Definition

For methoxyethyl biphenyl analogs, the pharmacophore typically consists of 4–5 features.

Feature TypeChemical MoietyGeometric Role
Ring Aromatic (R) Distal Phenyl Ring

stacking (T-shaped or Parallel)
Ring Aromatic (R) Proximal Phenyl RingCore scaffold alignment
H-Bond Acceptor (A) Methoxy OxygenInteraction with donor residues (e.g., Ser, Tyr)
Hydrophobic (H) Ethyl LinkerVan der Waals contact in narrow channels
Excluded Volume (X) Steric BoundaryDefines the pocket shape to prevent clashes
Phase 3: Hypothesis Generation & Alignment
  • Select Training Set: Choose 5–10 diverse molecules with high activity (IC50 < 100 nM).

  • Common Feature Alignment:

    • Align the biphenyl cores first (rigid alignment).

    • Allow the methoxyethyl tail to flex to overlap the ether oxygen atoms.

  • Scoring: Use a survival score (e.g., in Catalyst/Discovery Studio) or Phase Score (in Schrödinger) that penalizes steric clashes and rewards vector overlap.

Validation Strategy (Self-Validating Systems)

A pharmacophore model is only as good as its predictive power. You must validate using a Decoy Set .

The DUD-E / Decoy Protocol
  • Active Set: 50 known active ligands (distinct from the training set).

  • Decoy Set: 2,500 property-matched decoys (similar MW, LogP, but topologically dissimilar).

  • Metric Calculation:

    • Enrichment Factor (EF1%): Measures how many actives are found in the top 1% of the screened list.

    • ROC AUC: Area Under the Receiver Operating Characteristic curve. An AUC > 0.7 is acceptable; > 0.8 is excellent.

ValidationLogic cluster_Metrics Performance Metrics Model Candidate Model Screen Virtual Screening Model->Screen EF Enrichment Factor > 10 Screen->EF AUC ROC AUC > 0.8 Screen->AUC GH Güner-Henry Score > 0.7 EF->GH GH->Model Pass (Save) Fail Discard / Refine GH->Fail Low Score

Figure 2: Validation logic gate. Models must pass statistical thresholds (EF, AUC, GH Score) before being deployed.

Advanced Application: 3D-QSAR Integration

Once the alignment is validated, integrate 3D-QSAR (CoMFA or CoMSIA) to quantify the contribution of the methoxyethyl group.

  • Steric Field: The ethyl chain often sits in a "tolerance" region. Bulky substituents here might decrease activity if the pocket is narrow.

  • Electrostatic Field: The methoxy oxygen should map to a region of high negative electrostatic potential preference (red contours in CoMFA), confirming its role as an H-bond acceptor.

Case Study Insight: 5-HT2B Selectivity

In the design of selective 5-HT2B antagonists, biphenyl amides often utilize the methoxyethyl tail to reach a specific polar pocket unique to the 2B subtype, distinguishing it from 2A or 2C. The pharmacophore model must strictly enforce the vector of the methoxy oxygen to achieve this selectivity [1].

References

  • Gabr, M. T., & Abdel-Raziq, M. S. (2018).[1] Pharmacophore-based tailoring of biphenyl amide derivatives as selective 5-hydroxytryptamine 2B receptor antagonists.[1] Bioorganic Chemistry, 76, 204-214. Link

  • Shaabani, S., et al. (2022).[2][3] Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction.[2] Molecules, 27(11), 3454.[2] Link

  • Johansson, A., & Olsen, J. (2008).[4][5] Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.[4][5][6] Journal of Medicinal Chemistry. Link

  • Hartz, R. A., et al. (2010).[7] Synthesis and structure–activity relationships of N3-pyridylpyrazinones as corticotropin-releasing factor-1 receptor antagonists. Journal of Medicinal Chemistry, 53, 3227–3246.[3][6] Link

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the stability of its organoboron reagents.[1][2] This guide provides an in-depth examination and a field-proven protocol for the synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl, a biphenyl scaffold relevant to pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of the catalytic cycle, the rationale behind the selection of each reaction component, and a step-by-step methodology designed for reproducibility and high yield.

Introduction: The Power of Palladium-Catalyzed C-C Bond Formation

The construction of carbon-carbon bonds, particularly between sp²-hybridized centers, is fundamental to the synthesis of countless complex molecules, from life-saving pharmaceuticals to advanced organic materials.[3] The palladium-catalyzed Suzuki-Miyaura coupling reaction, first reported by Akira Suzuki in 1979, revolutionized this field by enabling the efficient cross-coupling of organoboron compounds with organic halides.[1] Its widespread adoption is a testament to its versatility, reliability, and the comparatively low toxicity of the boron-containing reagents and byproducts.[2][4]

This document serves as a comprehensive technical guide for the synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl. We will explore the critical parameters of the reaction, providing not just a protocol, but the scientific reasoning that informs each step, empowering researchers to not only replicate the synthesis but also to intelligently troubleshoot and adapt it for other applications.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki coupling is paramount to optimizing reaction conditions and diagnosing potential issues. The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

The three fundamental steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (in our case, 1-bromo-4-(2-methoxyethyl)benzene). This oxidizes the catalyst to a Pd(II) species.[1][7] This step is often the rate-determining step of the entire cycle.[1]

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the organoboron reagent to the palladium center.[7] This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[4][8][9]

  • Reductive Elimination: The final step involves the two organic groups on the Pd(II) center coupling to form the desired biphenyl product. This C-C bond formation is concerted and results in the regeneration of the active Pd(0) catalyst, allowing the cycle to begin anew.[1][6]

Suzuki_Mechanism Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)L₂-X] (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)L₂-Ar'] (Transmetalation Product) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Biphenyl Product) Trans->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH_ate [Ar'-B(OH)₃]⁻ (Boronate Complex) ArBOH->ArBOH_ate Base Base (e.g., OH⁻) Base->ArBOH_ate ArBOH_ate->Trans

Figure 1: Catalytic cycle of the Suzuki-Miyaura Coupling.

Experimental Design: Rationale for Reagent Selection

A successful synthesis relies on the judicious selection of each component. The choices below are based on a balance of reactivity, stability, cost, and safety.

  • Aryl Halide: 1-bromo-4-(2-methoxyethyl)benzene Aryl bromides offer a good compromise between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides, which often require more specialized and highly active catalyst systems.[5][10] The methoxyethyl group is stable under these reaction conditions.

  • Organoboron Reagent: Phenylboronic Acid Phenylboronic acid is a crystalline solid that is stable to air and moisture, making it easy to handle.[4] Compared to highly reactive and toxic organometallic reagents like organotins (used in Stille coupling), boronic acids are significantly safer and their byproducts are more environmentally benign and easier to remove during workup.[11]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ This is a common, commercially available, and relatively stable Pd(0) pre-catalyst that reliably initiates the catalytic cycle. The triphenylphosphine ligands are crucial; they stabilize the palladium center, enhance solubility, and modulate its electronic properties to facilitate the key steps of the cycle.[1] Alternatively, a Pd(0) species can be generated in situ from a more stable Pd(II) source like palladium(II) acetate, Pd(OAc)₂, in the presence of phosphine ligands.[12]

  • Base: Potassium Carbonate (K₂CO₃) The base is a critical, non-negotiable component.[1] Its primary role is to react with the boronic acid to form the more nucleophilic boronate anion, which is the active species in the transmetalation step.[8][9][13] K₂CO₃ is an inexpensive, effective, and moderately strong base suitable for this transformation. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used to accelerate slow reactions.[14]

  • Solvent System: Toluene and Water A biphasic solvent system is frequently employed in Suzuki couplings.[1][5] Toluene serves to dissolve the organic starting materials (aryl bromide, boronic acid) and the palladium catalyst. Water is essential for dissolving the inorganic base (K₂CO₃), allowing it to interact with the boronic acid at the phase interface. Vigorous stirring is necessary to maximize this interface and facilitate the reaction.[14]

Detailed Experimental Protocol

Safety Precautions: This procedure should be carried out by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl boronic acids and palladium catalysts can be irritants.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
1-bromo-4-(2-methoxyethyl)benzeneC₉H₁₁BrO215.094302.01.0
Phenylboronic acidC₆H₇BO₂121.932922.41.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.561160.10.05 (5 mol%)
Potassium Carbonate (anhydrous)K₂CO₃138.215524.02.0
Toluene (anhydrous)C₇H₈-10 mL--
Deionized WaterH₂O-5 mL--

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(2-methoxyethyl)benzene (430 mg, 2.0 mmol), phenylboronic acid (292 mg, 2.4 mmol), and potassium carbonate (552 mg, 4.0 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Addition of Solvents and Catalyst:

    • Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and deionized water (5 mL) via syringe.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol), to the flask. The mixture will typically turn yellow or orange.

  • Reaction:

    • Lower the flask into a pre-heated oil bath set to 95-100 °C.

    • Stir the biphasic mixture vigorously for 12-16 hours. Vigorous stirring is crucial to ensure efficient mixing between the organic and aqueous phases.

  • Monitoring the Reaction:

    • Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). To sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe. For TLC, spot against the starting aryl bromide (a common mobile phase is 10:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the limiting reagent (1-bromo-4-(2-methoxyethyl)benzene).

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with saturated brine (1 x 30 mL) to remove residual water and inorganic salts.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by silica gel column chromatography.[11]

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(2-Methoxyethyl)-1,1'-biphenyl as a colorless oil or white solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Yield: A typical isolated yield for this reaction after purification is in the range of 80-95%.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons in the 7.0-7.6 ppm range, a triplet for the -CH₂- protons adjacent to the phenyl ring, a triplet for the -CH₂- protons adjacent to the methoxy group, and a singlet for the methoxy (-OCH₃) protons.

  • ¹³C NMR (100 MHz, CDCl₃): Aromatic carbons will appear between 120-145 ppm. Aliphatic carbons for the ethyl chain and the methoxy group will appear in the upfield region.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 212.28.

Workflow Overview

The entire process, from setup to final analysis, follows a logical progression to ensure a successful outcome.

Suzuki_Workflow A 1. Reagent Assembly (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent & Catalyst Addition (Toluene/H₂O, Pd(PPh₃)₄) B->C D 4. Heating & Stirring (95-100 °C, 12-16h) C->D E 5. Reaction Monitoring (TLC / GC-MS) D->E E->D Reaction Incomplete F 6. Aqueous Workup (Extraction & Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, Yield) G->H

Figure 2: Experimental workflow for the Suzuki coupling synthesis.

Troubleshooting & Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized); insufficient degassing; poor quality base.Use a fresh bottle of catalyst or a glovebox for dispensing. Ensure the system is thoroughly purged with inert gas. Use a freshly opened or dried base.
Boronic Acid Homocoupling Reaction conditions favoring self-coupling (can be temperature-dependent).[15]Lower the reaction temperature. Ensure slow addition of the aryl halide if the boronic acid is prone to homocoupling. Use a different catalyst/ligand combination.
Protodeborylation Presence of excess water or acid, leading to cleavage of the C-B bond.[5]Use anhydrous solvents and ensure the base is not hygroscopic. Avoid acidic workup until the reaction is complete.
Slow Reaction Rate Poor mass transfer in the biphasic system; low catalyst activity.Increase stirring speed to create a fine emulsion. Consider a stronger base (e.g., K₃PO₄). A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added.[14]

For further optimization, a Design of Experiments (DoE) approach can be used to screen variables such as catalyst type, ligand, base, and solvent to improve yield and reduce reaction time.[16][17]

References

  • Suzuki reaction - Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • (2-(1-Methoxyethyl)phenyl)boronic acid - Vulcanchem.
  • Managing solubility issues of reactants in Suzuki coupling - Benchchem.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing).
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in W
  • 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl - PubChem.
  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).
  • Ethyl 4'-methoxy-1,1'-biphenyl-4-carboxylate - Optional[MS (GC)] - Spectrum - SpectraBase.
  • 1,1'-Biphenyl, 4-methoxy- - the NIST WebBook.

Sources

Application Notes and Protocols for the Methoxylation of 4-(2-hydroxyethyl)biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a methyl ether (methoxylation) is a fundamental and highly impactful transformation in medicinal chemistry and drug development. The conversion of a hydroxyl group to a methoxy group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with its biological target. 4-(2-hydroxyethyl)biphenyl is a versatile scaffold, and the methoxylation of its primary alcohol to produce 4-(2-methoxyethyl)biphenyl is a key step in the synthesis of various biologically active compounds and advanced materials. This guide provides a detailed overview of the primary methods for this conversion, with a focus on practical application, mechanistic understanding, and safety.

I. The Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis, first reported in 1850, remains the most common and versatile method for the preparation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated by deprotonating the alcohol, displaces a halide from a methylating agent.[2]

Mechanism and Rationale

The reaction begins with the deprotonation of the primary alcohol of 4-(2-hydroxyethyl)biphenyl using a suitable base to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic methyl group of the methylating agent in a concerted SN2 fashion, leading to the formation of the desired ether and a salt byproduct.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack alcohol 4-(2-hydroxyethyl)biphenyl alkoxide Alkoxide Intermediate alcohol->alkoxide Deprotonation base Base (e.g., NaH) base->alkoxide product 4-(2-methoxyethyl)biphenyl alkoxide->product SN2 Attack methyl_reagent Methylating Agent (e.g., CH3I) methyl_reagent->product

Diagram 1: Williamson Ether Synthesis Workflow
Comparative Analysis of Reagents

The choice of base, methylating agent, and solvent is critical for a successful Williamson ether synthesis.

Reagent TypeOptionsRationale and Considerations
Base Sodium Hydride (NaH), Potassium Hydride (KH)Strong, non-nucleophilic bases: Ideal for deprotonating primary alcohols. The reaction is irreversible as H₂ gas evolves. Requires anhydrous conditions.[3]
Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Strong, nucleophilic bases: Can be effective, especially with phase-transfer catalysis, but may lead to side reactions. Less sensitive to moisture than hydrides.
Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Weaker bases: Generally used for more acidic alcohols like phenols, but can be effective for primary alcohols under forcing conditions or with phase-transfer catalysis.[4]
Methylating Agent Methyl Iodide (CH₃I)Highly reactive: Iodide is an excellent leaving group, leading to faster reaction times. However, it is volatile, light-sensitive, and toxic.[5]
Dimethyl Sulfate ((CH₃)₂SO₄)Highly reactive and cost-effective: Less volatile than methyl iodide. It is, however, extremely toxic and a suspected carcinogen, requiring stringent safety precautions.[6]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Polar aprotic solvents: These are the preferred solvents as they solvate the cation of the alkoxide but not the nucleophilic oxygen, thus increasing its reactivity.[7]
Acetonitrile (CH₃CN)Polar aprotic solvent: Another excellent choice that promotes the SN2 reaction.
Detailed Protocol: Williamson Ether Synthesis

This protocol is optimized for the methoxylation of a primary alcohol like 4-(2-hydroxyethyl)biphenyl using sodium hydride and methyl iodide.

Materials:

  • 4-(2-hydroxyethyl)biphenyl

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Preparation: Under a nitrogen atmosphere, add 4-(2-hydroxyethyl)biphenyl (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous DMF (approximately 0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 equivalents) dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-(2-methoxyethyl)biphenyl by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8][9]

II. Alternative Methoxylation Strategies

While the Williamson ether synthesis is a robust method, certain substrates or laboratory constraints may necessitate alternative approaches.

A. Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary alcohol to an ether under mild, neutral conditions.[10] The reaction proceeds with inversion of configuration at a stereocenter, although this is not relevant for the primary alcohol of 4-(2-hydroxyethyl)biphenyl.

Mechanism and Rationale:

Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol to form an alkoxyphosphonium salt. This intermediate is then displaced by a nucleophile, in this case, methanol, in an SN2 reaction.

Mitsunobu_Reaction alcohol 4-(2-hydroxyethyl)biphenyl alkoxyphosphonium Alkoxyphosphonium Salt alcohol->alkoxyphosphonium PPh3_DEAD PPh3 + DEAD/DIAD PPh3_DEAD->alkoxyphosphonium product 4-(2-methoxyethyl)biphenyl alkoxyphosphonium->product SN2 Attack methanol Methanol (Nucleophile) methanol->product

Diagram 2: Mitsunobu Reaction Workflow

Detailed Protocol: Mitsunobu Methoxylation

Materials:

  • 4-(2-hydroxyethyl)biphenyl

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

Procedure:

  • Preparation: To a solution of 4-(2-hydroxyethyl)biphenyl (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF, add anhydrous methanol (2-3 equivalents).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely and may require careful chromatography.[11]

B. Methylation with Trimethylsilyldiazomethane (TMS-diazomethane)

Due to the extreme toxicity and explosive nature of diazomethane, trimethylsilyldiazomethane has emerged as a safer, commercially available alternative for the methylation of alcohols.[12] For non-acidic alcohols, a catalytic amount of a strong acid, such as fluoroboric acid (HBF₄), is required.[13]

Detailed Protocol: TMS-diazomethane Methoxylation

Materials:

  • 4-(2-hydroxyethyl)biphenyl

  • Trimethylsilyldiazomethane (2.0 M in hexanes)

  • Fluoroboric acid (48 wt. % in H₂O)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In a well-ventilated fume hood, dissolve 4-(2-hydroxyethyl)biphenyl (1 equivalent) in anhydrous dichloromethane.

  • Reaction: To the stirred solution, add a catalytic amount of fluoroboric acid (0.1 equivalents). Then, slowly add trimethylsilyldiazomethane solution (1.5 equivalents) dropwise. Vigorous nitrogen evolution will be observed.

  • Completion and Quenching: Stir the reaction at room temperature until the yellow color of the TMS-diazomethane disappears and gas evolution ceases. Carefully quench any remaining TMS-diazomethane with a few drops of acetic acid.

  • Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

C. Chan-Lam O-Methylation

The Chan-Lam O-methylation is a more recent, copper-catalyzed method that utilizes a nucleophilic methyl source, typically methylboronic acid, in the presence of an oxidant (often air).[14] This method avoids the use of highly toxic and electrophilic methylating agents.[15]

Detailed Protocol: Chan-Lam O-Methylation

Materials:

  • 4-(2-hydroxyethyl)biphenyl

  • Methylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • A suitable ligand (e.g., pyridine or 2,2'-bipyridine)

  • A suitable solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Preparation: To a reaction vessel, add 4-(2-hydroxyethyl)biphenyl (1 equivalent), methylboronic acid (2-3 equivalents), copper(II) acetate (0.1-0.2 equivalents), and the ligand (0.2-0.4 equivalents).

  • Reaction: Add the solvent and stir the mixture vigorously, open to the air, at room temperature or with gentle heating (e.g., 50 °C) for 24-48 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the filter cake with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography.

III. Safety Considerations

Dimethyl Sulfate ((CH₃)₂SO₄):

  • Hazards: Extremely toxic, corrosive, and a probable human carcinogen.[6][16] It can cause severe burns to the skin, eyes, and respiratory tract, with effects that may be delayed.[16]

  • Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves.[6]

  • Spills and Waste: Have a spill kit ready containing an absorbent material. All waste containing dimethyl sulfate must be treated as hazardous waste and disposed of according to institutional guidelines.

Methyl Iodide (CH₃I):

  • Hazards: Toxic, a suspected carcinogen, and volatile.[5] Exposure can occur through inhalation, ingestion, or skin absorption.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[5]

  • Storage: Store in a cool, dark, and well-ventilated area, away from light and heat sources.

IV. Summary and Comparison of Methods

MethodKey ReagentsProsCons
Williamson Ether Synthesis Strong Base (e.g., NaH), Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)High yielding, well-established, versatile.Requires strong bases and anhydrous conditions; uses highly toxic reagents.
Mitsunobu Reaction PPh₃, DEAD/DIAD, MethanolMild, neutral conditions; good for sensitive substrates.Byproduct (triphenylphosphine oxide) can be difficult to remove; reagents are expensive.
TMS-diazomethane TMS-CHN₂, HBF₄ (cat.)Safer than diazomethane; mild conditions.Reagent is expensive; requires an acid catalyst for non-acidic alcohols.
Chan-Lam O-Methylation Methylboronic acid, Cu(II) catalyst, Air (oxidant)Avoids toxic electrophilic methylating agents; mild conditions.Newer method, may require optimization; catalyst removal is necessary.

V. Conclusion

The methoxylation of 4-(2-hydroxyethyl)biphenyl can be achieved through several effective methods. The Williamson ether synthesis remains the workhorse for this transformation due to its reliability and high yields, provided that appropriate safety measures are taken when handling the hazardous reagents. For substrates that are sensitive to strong bases, or when milder conditions are preferred, the Mitsunobu reaction and methylation with TMS-diazomethane offer excellent alternatives. The Chan-Lam O-methylation represents a promising, greener approach that avoids the use of toxic electrophiles and is an area of active development. The choice of method will ultimately depend on the specific requirements of the synthesis, available resources, and safety considerations.

References

  • Ullmann, F., & Stein, A. (1905). Ueber die Darstellung von Phenyläthern des Brenzcatechins. Berichte der deutschen chemischen Gesellschaft, 39(1), 622-629. [Link]

  • Aoyama, T., & Shioiri, T. (1990). Trimethylsilyldiazomethane: a convenient reagent for the o-methylation of alcohols. Tetrahedron Letters, 31(38), 5507-5508. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. [Link]

  • Gaffney, U. B. (2020). Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. Smith College. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Presser, A., & Hufner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Chemical Monthly, 135(8), 1015-1022. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Rinaldi, F., et al. (2014). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Molecules, 19(7), 9646-9658. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl Sulfate. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Liu, J., et al. (2021). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 12(1), 5961. [Link]

  • Jacobson, C. E., et al. (2021). Cu‐Catalyzed Phenol O‐Methylation with Methylboronic Acid. Chemistry – A European Journal, 27(64), 15967-15971. [Link]

  • ResearchGate. (n.d.). Methylation of some highly sterically hindered alcohols. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Neeman, M., Caserio, M. C., Roberts, J. D., & Johnson, W. S. (1959). Methylation of alcohols with diazomethane. Tetrahedron, 6(1), 36-47. [Link]

  • Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • McComas, W., et al. (2006). METHYLATION OF NON-ACIDIC ALCOHOLS OF ALKALOIDS WITH TMS-DIAZOMETHANE. Heterocycles, 68(4), 837. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Arora, P., & Arora, V. (2008). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 20(2), 1041. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

  • Gorin, D. J., et al. (2015). Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid. The Journal of Organic Chemistry, 80(15), 7305-7310. [Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

  • Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
  • Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.

Sources

Application Notes & Protocols: Synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl from 4-phenylphenethyl alcohol. The selected synthetic route is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers via an SN2 mechanism.[1][2] This protocol details the O-methylation of a primary alcohol using sodium hydride as a base and methyl iodide as the methylating agent. The application note is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The biphenyl moiety is a privileged scaffold in drug discovery and functional materials, making reliable synthetic routes to its derivatives highly valuable.[3]

Introduction and Scientific Rationale

The conversion of alcohols to ethers is a fundamental transformation in organic chemistry. Among the various methods, the Williamson ether synthesis stands out for its reliability and broad scope, particularly when forming ethers from primary alkyl halides and alkoxides.[2][4] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway.[1][2]

The protocol herein describes the methylation of 4-phenylphenethyl alcohol. The key strategic considerations for this synthesis are:

  • Choice of Base: The pKa of a primary alcohol like 4-phenylphenethyl alcohol is typically around 16-18, requiring a strong base for complete deprotonation to form the reactive alkoxide nucleophile. Sodium hydride (NaH), a non-nucleophilic, strong base, is an ideal choice. It reacts irreversibly with the alcohol to generate the sodium alkoxide and hydrogen gas, driving the equilibrium towards the product.[1]

  • Choice of Methylating Agent: Methyl iodide (CH3I) is a highly effective methylating agent due to its high reactivity in SN2 reactions. Iodine is an excellent leaving group, facilitating the nucleophilic attack by the alkoxide.[5] While effective, methyl iodide is toxic and requires careful handling.[6][7][8][9] Alternative, less toxic reagents like dimethyl carbonate often require higher temperatures or catalysts.[10][11]

  • Solvent Selection: An aprotic solvent is essential to prevent reaction with the sodium hydride base. Tetrahydrofuran (THF) is an excellent choice as it is relatively polar, capable of solvating the alkoxide, and inert under the reaction conditions.[1]

Reaction Scheme and Mechanism

The overall transformation involves a two-step, one-pot process:

Step 1: Deprotonation. 4-phenylphenethyl alcohol is deprotonated by sodium hydride to form the corresponding sodium alkoxide.

Step 2: Nucleophilic Substitution. The alkoxide attacks methyl iodide in an SN2 reaction to form the ether product, 4-(2-Methoxyethyl)-1,1'-biphenyl, and sodium iodide as a byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol 4-Phenylphenethyl Alcohol Alkoxide Sodium 4-Phenylphenethyl Alkoxide Alcohol->Alkoxide + NaH (Deprotonation) NaH Sodium Hydride (NaH) MeI Methyl Iodide (CH₃I) Product 4-(2-Methoxyethyl)-1,1'-biphenyl Alkoxide->Product + CH₃I (SN2 Attack) H2 Hydrogen Gas (H₂) Alkoxide->H2 Byproduct NaI Sodium Iodide (NaI) Product->NaI Byproduct

Caption: Reaction mechanism for the Williamson ether synthesis.

Materials and Equipment

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountPuritySupplier Notes
4-Phenylphenethyl alcoholC₁₄H₁₄O198.265.00 g (25.2 mmol)>98%Starting Material
Sodium Hydride (NaH)NaH24.001.21 g (30.3 mmol)60% dispersion in oilExcess to ensure full deprotonation
Methyl Iodide (CH₃I)CH₃I141.944.30 g (1.88 mL, 30.3 mmol)>99%, stabilizedToxic, handle with extreme care
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mLDri-Solv or similarReaction Solvent
Anhydrous HexaneC₆H₁₄86.1830 mLAnhydrousFor washing NaH dispersion
Saturated NH₄Cl (aq)NH₄Cl53.4950 mL-For quenching
Diethyl Ether (Et₂O)C₄H₁₀O74.12200 mLACS GradeExtraction Solvent
Brine (Saturated NaCl)NaCl58.4450 mL-For washing
Anhydrous MgSO₄ or Na₂SO₄--As needed-Drying Agent
Silica GelSiO₂-As needed230-400 meshFor column chromatography
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet with bubbler

  • Addition funnel (125 mL)

  • Thermometer or temperature probe

  • Ice-water bath

  • Syringes and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Experimental Protocol

Critical Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[12][13][14] It must be handled under an inert atmosphere (nitrogen or argon). Always wear a flame-retardant lab coat, safety goggles, and nitrile gloves.[12][13][15] A dry powder fire extinguisher (Class D) should be accessible. Do not use water or CO₂ extinguishers.[14][16]

  • Methyl Iodide (CH₃I): Methyl iodide is toxic if inhaled or swallowed, is harmful in contact with skin, and is a suspected carcinogen.[6][7] All manipulations must be performed in a certified chemical fume hood.[6] Wear appropriate PPE, including safety goggles, a lab coat, and double-layered nitrile or neoprene gloves.[7]

  • Inert Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere to prevent the reaction of NaH with atmospheric moisture and oxygen.

Step-by-Step Procedure

A. Preparation and Setup

  • Oven-dry all glassware overnight and assemble the reaction apparatus (250 mL three-neck flask with stir bar, addition funnel, and condenser with N₂/Ar inlet) while hot. Allow to cool to room temperature under a stream of inert gas.

  • NaH Washing: In the fume hood, weigh 1.21 g of 60% NaH dispersion into a separate small, dry flask under an inert atmosphere. Add 15 mL of anhydrous hexane via cannula or syringe and swirl the mixture.[13] Allow the grey NaH powder to settle, then carefully remove the hexane supernatant containing the mineral oil via cannula. Repeat this washing step twice more. Dry the resulting NaH powder under a stream of inert gas.

  • Carefully transfer the washed NaH to the 250 mL reaction flask. Add 75 mL of anhydrous THF to the flask via cannula.

B. Alkoxide Formation 4. Dissolve 5.00 g (25.2 mmol) of 4-phenylphenethyl alcohol in 25 mL of anhydrous THF in the addition funnel. 5. Cool the NaH/THF suspension in the reaction flask to 0 °C using an ice-water bath. 6. Add the alcohol solution dropwise from the addition funnel to the stirred NaH suspension over 30 minutes. Vigorous bubbling (H₂ evolution) will be observed. 7. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The reaction mixture should become a cloudy or gelatinous suspension.

C. Methylation 8. Cool the reaction mixture back down to 0 °C in an ice-water bath. 9. Add 1.88 mL (30.3 mmol) of methyl iodide dropwise via syringe over 20 minutes. A mild exotherm may be observed. Maintain the temperature below 10 °C. 10. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). 11. Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). Stain with potassium permanganate. The product should have a higher Rf value than the starting alcohol.

D. Work-up and Purification 12. Quenching: After the reaction is complete (as judged by TLC), cool the flask to 0 °C. Cautiously and slowly add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted NaH. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation in the fume hood. 13. Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake and separate the layers. 14. Extract the aqueous layer with an additional 50 mL of diethyl ether. 15. Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.[17] 16. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. 17. Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to afford the pure product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl.

Data Presentation and Characterization

ParameterExpected ValueNotes
Product Appearance Colorless oil or low-melting solidDepends on purity
Molecular Formula C₁₅H₁₆O-
Molecular Weight 212.29 g/mol -
Expected Yield 75-90%Yield is dependent on reaction conditions and purity of reagents.
¹H NMR (CDCl₃, 400 MHz) δ ~7.6-7.2 (m, 9H, Ar-H), 3.65 (t, 2H, -CH₂-O), 3.38 (s, 3H, -OCH₃), 2.95 (t, 2H, Ar-CH₂-)Chemical shifts are estimates based on similar structures.
¹³C NMR (CDCl₃, 101 MHz) δ ~141, 140, 129, 128, 127 (Ar-C), 72 (-CH₂-O), 59 (-OCH₃), 36 (Ar-CH₂-)Chemical shifts are estimates.
IR (thin film, cm⁻¹) ~3050-3020 (Ar C-H), 2950-2850 (Alkyl C-H), 1600, 1480 (Ar C=C), ~1115 (C-O stretch)Characteristic ether C-O stretch is a key indicator.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive NaH (due to moisture exposure).Wet solvent or starting material.Use fresh, properly washed NaH.Ensure all reagents and solvents are rigorously anhydrous.
Low Yield Incomplete deprotonation.Side reaction (elimination) if impurities are present.Allow longer stirring time for alkoxide formation.Ensure purity of starting materials.
Complex Mixture of Products Reaction temperature too high during MeI addition.Impure starting materials.Maintain temperature at 0 °C during methyl iodide addition.Purify starting alcohol if necessary.
Starting Material Remains Insufficient NaH or methyl iodide.Reaction time too short.Use a slight excess of reagents (1.2-1.5 eq).Allow the reaction to proceed for a longer duration (e.g., 24h).

References

  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
  • ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • Fisher Scientific. (2010, April 29). Methyl iodide - SAFETY DATA SHEET.
  • UC Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure.
  • CDH Fine Chemical. (n.d.). Methyl Iodide CAS No 74-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Iodide.
  • International Labour Organization & World Health Organization. (n.d.). ICSC 0509 - METHYL IODIDE.
  • Apollo Scientific. (2023, July 31). Sodium hydride, 57-63% oil dispersion.
  • Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. (n.d.).
  • Tundo, P., & Selva, M. (2002). Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. Request PDF.
  • The Williamson Ether Synthesis. (n.d.).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Use of Methyliodide in o-Methylation of organic compounds. (2025, August 13). Juniper Publishers.
  • Moulay, S. (2018). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 22(20), 1986-2016.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • Conventional procedures for O-methylation and -demethylation. (n.d.). ResearchGate.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry. (n.d.). Benchchem.

Sources

Application Note: Catalytic Hydrogenation of Biphenyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and process engineers through the distinct challenges of hydrogenating biphenyl ether (diphenyl ether) derivatives. Unlike benzyl ethers, the biphenyl ether linkage (


) is electronically robust, presenting a unique chemoselectivity landscape: Functional Group Reduction  vs. Ring Saturation  vs. Linkage Cleavage .

Executive Summary & Strategic Decision Matrix

The biphenyl ether scaffold is a privileged structure in drug discovery (e.g., Vancomycin, Triclosan derivatives). However, its hydrogenation profile is non-intuitive. Unlike benzyl ethers, the


 bond in biphenyl ethers possesses significant double-bond character due to oxygen lone-pair delocalization into the 

-system.
  • Standard Conditions (Pd/C, 1 atm

    
    , RT):  Typically inert to the ether linkage. Safe for reducing nitro, alkene, or alkyne substituents.
    
  • Forcing Conditions (Rh/C, Ru/C, High P/T): Leads to Ring Saturation (formation of cyclohexyl ethers).

  • Hydrogenolysis Conditions (Ni-catalysts, Lewis Acids): Required for Linkage Cleavage , often demanding high temperatures (

    
    ).
    
Workflow: Catalyst Selection Decision Tree

G Start Target Transformation Decision1 Preserve Aromatic Rings? Start->Decision1 FG_Red Functional Group Reduction (Nitro, Alkene, Alkyne) Decision1->FG_Red Yes Decision2 Target Product? Decision1->Decision2 No Cat_Pd Catalyst: 5-10% Pd/C Solvent: MeOH/EtOH Cond: 1-3 bar, RT FG_Red->Cat_Pd General Cat_Lindlar Catalyst: Lindlar (Pb-poisoned) Target: Alkyne to Cis-Alkene FG_Red->Cat_Lindlar Selective Ring_Sat Ring Saturation (Cyclohexyl Ethers) Decision2->Ring_Sat Saturate Rings Cleavage Ether Cleavage (Hydrogenolysis) Decision2->Cleavage Break C-O Bond Cat_Rh Catalyst: 5% Rh/Al2O3 or Rh/C Solvent: iPrOH or Decalin Cond: 50-80 bar, 60-100°C Ring_Sat->Cat_Rh Cat_Ni Catalyst: Raney Ni or Ni/SiO2 Additive: Base (e.g., NaOtBu) Cond: >120°C, High Pressure Cleavage->Cat_Ni

Figure 1: Strategic selection of catalytic systems based on the desired chemoselective outcome.

Mechanistic Insights: The "Adsorption Competition"

Understanding the mechanism is vital for troubleshooting. The reaction outcome is dictated by how the substrate binds to the metal surface.

  • 
    -Face Adsorption (Rh, Ru, Pt):  These metals strongly bind the aromatic 
    
    
    
    -system. If the metal is electron-rich and the solvent is neutral/non-polar, hydrogenation of the ring proceeds faster than C-O cleavage. Rh is the gold standard here because it saturates arenes with minimal hydrogenolysis.
  • Oxygen-Coordination (Ni, Lewis Acid modified): Nickel has a high affinity for the oxygen atom. At high temperatures, this facilitates the insertion of hydrogen into the

    
     bond (hydrogenolysis).
    
  • Solvent Effects:

    • Acidic media (AcOH): Promotes ring hydrogenation but can also catalyze hydrolysis if water is present.

    • Non-polar (Decalin/Cyclohexane): Favors ring saturation by preventing competitive adsorption of polar solvent molecules.

Protocol A: Chemoselective Functional Group Reduction

Objective: Reduce a substituent (e.g.,


) while leaving the biphenyl ether scaffold intact.
Rationale

Palladium (Pd) is poor at reducing the electron-rich biphenyl system under mild conditions. This "inefficiency" is advantageous here, providing a wide safety window.

Materials
  • Substrate: Biphenyl ether derivative (1.0 equiv).

  • Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent, 50% wet). Loading: 5-10 wt% relative to substrate.

  • Solvent: Methanol or Ethanol (HPLC grade).

  • Hydrogen Source:

    
     balloon or low-pressure shaker (1-3 bar).
    
Step-by-Step Procedure
  • Inerting: Charge the reaction flask with the substrate and solvent. Nitrogen sparge for 5 minutes.

  • Catalyst Addition: Safety Note: Pd/C is pyrophoric. Add the catalyst as a slurry in water or toluene, or add under a strict

    
     blanket.
    
  • Hydrogenation: Evacuate and backfill with

    
     (x3). Stir vigorously at Room Temperature (20-25°C).
    
  • Monitoring: Monitor by LC-MS.

    • Checkpoint: If dehalogenation (loss of Cl/Br) is observed, switch to Pt/C (sulfided) or add an amine poison (e.g., dipyridyl).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with solvent. Concentrate filtrate.

Protocol B: Exhaustive Ring Saturation (Synthesis of Dicyclohexyl Ethers)

Objective: Convert the flat aromatic scaffold into a 3D,


-rich dicyclohexyl ether. This is increasingly popular in "Escape from Flatland" drug design strategies.
Rationale

Rhodium (Rh) is preferred over Platinum (Pt) or Palladium (Pd) because it exhibits the highest activity for arene hydrogenation while minimizing C-O bond hydrogenolysis. Ruthenium (Ru) is a viable alternative but often requires higher pressures.

Quantitative Comparison of Catalysts for Ring Saturation
CatalystPressure (bar)Temp (°C)Main ProductSide Reaction Risk
5% Rh/Al2O3 50-8060-80Dicyclohexyl EtherLow (Minimal cleavage)
5% Ru/C 80-10080-120Dicyclohexyl EtherModerate (Cleavage at high T)
PtO2 (Adam's) 3-1025-50MixedHigh (Dehalogenation)
Raney Ni 50-100150+Cleavage ProductsVery High (Favors hydrogenolysis)
Step-by-Step Procedure
  • Reactor Setup: Use a stainless steel autoclave (e.g., Parr reactor). Glass vessels are unsafe for these pressures.

  • Preparation:

    • Substrate: 1.0 g (Example scale).

    • Catalyst: 5% Rh on Alumina (Rh/Al2O3) or Rh/C. Loading: 5-10 wt%.

    • Solvent: 2-Propanol (IPA) or Decalin . IPA is preferred for solubility; Decalin suppresses side reactions.

  • Loading: Charge substrate, catalyst, and solvent.[1][2][3][4] Seal reactor.

  • Purge Cycles: Pressurize with

    
     to 10 bar, vent (x3). Pressurize with 
    
    
    
    to 20 bar, vent (x2).
  • Reaction:

    • Pressurize

      
       to 60 bar (approx. 900 psi) .
      
    • Heat to 80°C .

    • Stir rate: Maximize (gas-liquid mass transfer is usually rate-limiting).

  • Workup:

    • Cool to RT. Vent

      
       carefully.
      
    • Filter catalyst.[5]

    • Analysis: NMR will show loss of aromatic protons (7.0-7.5 ppm) and appearance of multiplet signals (1.0-2.0 ppm).

Troubleshooting & Optimization

Issue 1: Partial Hydrogenation (One Ring Only)
  • Cause: Steric hindrance or insufficient reaction time.

  • Solution: It is difficult to stop exactly at the cyclohexyl phenyl ether stage symmetrically. However, electronic differentiation helps. Electron-poor rings hydrogenate slower on Rh/C. To promote full saturation, increase pressure to 100 bar.

Issue 2: C-O Bond Cleavage (Hydrogenolysis)
  • Symptom: Appearance of cyclohexanol and cyclohexane/benzene.

  • Root Cause: Temperature too high or presence of acid.

  • Fix:

    • Switch catalyst from Pd or Pt to Rh .

    • Lower temperature (keep <100°C).[2][6][7][8]

    • Avoid acidic solvents (Acetic acid). Use neutral IPA or Cyclohexane.

Mechanism of Side Reactions (DOT Diagram)

Mechanism Substrate Biphenyl Ether Adsorbed Metal-Surface Complex Substrate->Adsorbed Product_Sat Dicyclohexyl Ether (Target) Adsorbed->Product_Sat  H2 addition to π-system Product_Cleave Cyclohexane + Cyclohexanol (Impurity) Adsorbed->Product_Cleave  Hydride insertion into C-O Path_Sat Ring Hydrogenation (Rh, Low T) Path_Cleave Hydrogenolysis (Ni, High T)

Figure 2: Kinetic competition between ring saturation and ether cleavage.

References

  • Selective Hydrogenation of Aromatic Rings: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience, 2001.

  • Mechanism of Diaryl Ether Hydrogenolysis: Sergeev, A. G.; Hartwig, J. F. "Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers." Science2011 , 332, 439-443.[2] [Link]

  • Lignin Valorization (Cleavage Conditions): Rinaldi, R.; Schüth, F. "Design of solid catalysts for the conversion of biomass." Energy Environ. Sci.2009 , 2, 610-626. [Link]

  • General Hydrogenation Protocols: "Catalytic Hydrogenation." Chemistry LibreTexts. [Link]

Sources

Application Note: High-Purity Synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl for OLED Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

In the domain of Organic Light-Emitting Diodes (OLEDs), the control of film morphology is as critical as the electronic energy levels of the materials used.[1] 4-(2-Methoxyethyl)-1,1'-biphenyl represents a critical class of "soft-linker" intermediates.[1][2] While the biphenyl core provides the necessary triplet energy baseline and structural rigidity for charge transport, the methoxyethyl tail acts as a solubility enhancer and a steric spacer.

This application note details the synthesis, purification, and validation of 4-(2-Methoxyethyl)-1,1'-biphenyl. Unlike standard organic synthesis, OLED-grade production requires electronic-grade purity (>99.95%) to prevent exciton quenching by halogenated impurities or transition metals.[1][2]

Core Utility in OLED Stacks:
  • Suppression of Crystallization: The flexible ether chain disrupts excessive

    
     stacking, preventing the formation of grain boundaries that trap charge carriers.[2]
    
  • Solubility Enhancement: Improves the processability of small-molecule hosts in solution-processed OLEDs (Inkjet printing).

  • Dielectric Tuning: The polar ether group modifies the local dielectric constant, influencing exciton binding energies.[2]

Part 2: Chemical Safety & Pre-Requisites[1][2]

Safety Warning: This protocol involves the use of strong alkoxides and alkylating agents.[2] All procedures must be conducted in a fume hood.[2]

ReagentHazard ClassHandling Precaution
4-(2-Bromoethyl)biphenyl Irritant, LachrymatorAvoid skin contact; potential alkylating agent.[1][2]
Sodium Methoxide (NaOMe) Corrosive, FlammableReacts violently with water.[1][2] Store under inert gas.
Anhydrous Methanol Flammable, ToxicUse molecular sieves to maintain anhydrous state.[2]
Tetrahydrofuran (THF) Flammable, Peroxide formerTest for peroxides before distillation/use.[1][2]

Part 3: Synthesis Protocol (Williamson Etherification Route)

Rationale for Route Selection

We utilize a modified Williamson Ether Synthesis rather than direct methylation of an alcohol.[2] Using 4-(2-Bromoethyl)biphenyl as the electrophile and Sodium Methoxide as the nucleophile minimizes side reactions (such as elimination to the vinyl-biphenyl) when temperature is strictly controlled.[1][2] This route is preferred over Friedel-Crafts acylation/reduction cycles due to the difficulty in removing trace aluminum/metal catalysts which are fatal to OLED lifetime.[2]

Step-by-Step Methodology
Phase A: Reaction Setup
  • Inert Atmosphere: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ) for 15 minutes.[2]
    
  • Solvent Preparation: Charge the flask with 150 mL of Anhydrous THF and 50 mL of Anhydrous Methanol .

    • Expert Insight: The THF/MeOH co-solvent system is critical.[2] THF solubilizes the biphenyl precursor, while MeOH stabilizes the methoxide ion.[1]

  • Nucleophile Activation: Add Sodium Methoxide (NaOMe) powder (1.5 equivalents, 8.1 g for a 100 mmol scale) slowly to the solvent mixture at 0°C. Stir for 20 minutes until fully dissolved.

Phase B: Electrophile Addition
  • Dissolve 4-(2-Bromoethyl)biphenyl (1.0 equivalent, 26.1 g) in 50 mL of Anhydrous THF.

  • Dropwise Addition: Transfer the biphenyl solution to the addition funnel. Add dropwise to the NaOMe solution at 0°C over 45 minutes.

    • Control Point: Do not allow the temperature to exceed 5°C during addition to suppress E2 elimination (formation of 4-vinylbiphenyl).[1][2]

Phase C: Reaction & Quench[1]
  • Allow the reaction to warm to room temperature (RT) and then heat to a gentle reflux (65°C) for 4 hours.

  • Monitor: Check progress via TLC (Hexane:Ethyl Acetate 9:1). The starting bromide (

    
    ) should disappear, replaced by the ether product (
    
    
    
    ).[1][2]
  • Quench: Cool to RT. Carefully add 50 mL of saturated Ammonium Chloride (

    
    ) solution to quench excess alkoxide.[2]
    
Phase D: Workup
  • Remove bulk organics (THF/MeOH) via rotary evaporation.[2]

  • Extract the residue with Dichloromethane (DCM) (

    
     mL).[2]
    
  • Wash combined organics with water (

    
    ) and Brine (
    
    
    
    ).[2]
  • Dry over Anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate to a crude oil.
    

Part 4: Purification (The OLED Standard)[1]

For pharmaceutical applications, 98% purity is often acceptable.[2] For OLEDs, 99.95% is the baseline . Impurities act as deep traps for charge carriers.[2]

Workflow Diagram (Graphviz)

G Start Crude 4-(2-Methoxyethyl)-1,1'-biphenyl Step1 Flash Chromatography (Silica Gel, Hexane/DCM) Start->Step1 Check1 Purity Check (GC-MS) >99.0%? Step1->Check1 Recryst Recrystallization (Ethanol/Pentane at -20°C) Check1->Recryst Yes Discard Reprocess / Discard Check1->Discard No Distill High Vacuum Distillation (Kugelrohr, 10^-3 mbar) Recryst->Distill Final Final Product (OLED Grade >99.95%) Distill->Final

Figure 1: Purification logic flow ensuring removal of halogenated precursors and metallic ions.

Detailed Purification Steps
  • Flash Chromatography: Elute through a short silica plug using 100% Hexane, gradually increasing to 5% DCM.[2] This removes non-polar byproducts (vinyl biphenyl).[2]

  • Low-Temperature Recrystallization: Dissolve the oil in minimal hot Ethanol.[2] Add Pentane until turbid. Store at -20°C for 24 hours. The ether is a low-melting solid/oil; this step precipitates high-MW impurities.[1][2]

  • Vacuum Distillation (Critical): Perform Kugelrohr distillation at

    
     mbar. Collect the fraction boiling at the specific T (approx. 140-150°C at high vac). This removes trace solvents and moisture.[2]
    

Part 5: Quality Control & Characterization[1][2]

HPLC Analysis (Purity)
  • Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).[1][2]

  • Mobile Phase: Acetonitrile : Water (Gradient 60:40

    
     100:0 over 20 min).[2]
    
  • Detector: UV-Vis at 254 nm (Biphenyl absorption).

  • Requirement: Area > 99.9%. No single impurity > 0.05%.[2]

1H-NMR (Structure)
  • Solvent:

    
    [1]
    
  • Key Signals:

    • 
       7.3-7.6 ppm (m, 9H, Aromatic Biphenyl).[1][2]
      
    • 
       3.65 ppm (t, 2H, 
      
      
      
      ).[1][2]
    • 
       3.40 ppm (s, 3H, 
      
      
      
      ).[1][2]
    • 
       2.95 ppm (t, 2H, 
      
      
      
      ).[1][2]
  • Validation: Integration ratio of Aromatic (9H) to Methoxy (3H) must be exactly 3:1.[1][2]

Halogen Content (Ion Chromatography)
  • Limit: Total Bromide (

    
    ) < 10 ppm.[1][2]
    
  • Why? Residual bromide creates non-radiative recombination centers in the OLED device, drastically reducing efficiency [1].

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) E2 Elimination (Vinyl formation)Lower addition temperature to -10°C; reduce NaOMe concentration.
Yellow Discoloration Oxidation of biphenyl coreEnsure strict

atmosphere; use degassed solvents.[2]
Residual Bromide Incomplete reactionIncrease reflux time; use 2.0 eq of NaOMe.[2]
Cloudy Distillate Moisture contaminationDry glassware at 120°C; use

dried solvents.[2]

References

  • Impurities in OLEDs: Kondakov, D. Y. (2008). "Role of impurities in the operation of organic light-emitting diodes." Journal of Applied Physics, 104(8), 084520.[1][2] Link[1][2]

  • Williamson Ether Synthesis: Boyd, R. N., & Morrison, R. T. (1992).[1][2] Organic Chemistry. Prentice Hall.[2] (Standard Protocol Foundation).[2]

  • Biphenyl Hosts: Tao, Y., et al. (2011).[1][2] "Organic host materials for phosphorescent organic light-emitting diodes." Chemical Society Reviews, 40(5), 2943-2970.[1][2] Link

  • Purification Techniques: Forrest, S. R. (2004).[1][2] "The path to ubiquitous and low-cost organic electronic appliances on plastic."[2] Nature, 428, 911–918.[1][2] Link[1][2]

Sources

Application Note: Scalable Synthesis Routes for 4-Substituted 4'-(2-Methoxyethyl)biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted 4'-(2-methoxyethyl)biphenyl core is a privileged scaffold in the design of low-viscosity liquid crystals (mesogens) and a critical pharmacophore in drug discovery. Unlike alkoxy chains (


), the methoxyethyl alkyl chain  (

) offers superior chemical stability against hydrolysis and oxidation while maintaining favorable conformational flexibility.

This Application Note details a convergent, scalable synthetic strategy prioritizing process safety, cost-efficiency, and regiospecificity. We reject linear Friedel-Crafts approaches due to poor regiocontrol on deactivated rings. Instead, we validate a Phase-Transfer Catalyzed (PTC) Methylation coupled with a High-Turnover Suzuki-Miyaura Coupling .

Retrosynthetic Analysis & Strategy

To ensure modularity, the synthesis is disconnected at the biaryl bond. This allows the late-stage introduction of diverse substituents (


)—ranging from electron-withdrawing cyano groups (for liquid crystals) to complex heterocycles (for pharma)—using a common, stable intermediate.
Strategic Disconnection

The target molecule is disassembled into two key synthons:

  • Nucleophile: 4-Substituted phenylboronic acid (commercially diverse).

  • Electrophile: 1-Bromo-4-(2-methoxyethyl)benzene (The "Tail" fragment).

Pathway Visualization

The following logic tree illustrates the critical decision nodes in selecting the convergent route over linear alternatives.

Retrosynthesis Target Target: 4-R-4'-(2-Methoxyethyl)biphenyl Split Disconnection: Biaryl Bond Target->Split AltRoute Alternative (Rejected): Friedel-Crafts Acylation Target->AltRoute Poor Regioselectivity Frag1 Fragment A (Electrophile): 1-Bromo-4-(2-methoxyethyl)benzene Split->Frag1 Suzuki Coupling Frag2 Fragment B (Nucleophile): 4-Substituted Phenylboronic Acid Split->Frag2 Precursor Precursor: 2-(4-Bromophenyl)ethanol Frag1->Precursor PTC Methylation

Figure 1: Retrosynthetic logic prioritizing the convergent Suzuki-Miyaura pathway over linear acylation methods.

Critical Process Parameters (CPPs)

Before executing the protocols, the following parameters must be controlled to ensure scalability.

ParameterSpecificationScientific Rationale
Catalyst Loading 0.1 – 0.5 mol% PdHigh loading (>1%) is cost-prohibitive at kg-scale. We utilize highly active phosphine ligands (e.g., SPhos or simple

with activation) to minimize Pd use.
Base Selection

or

Avoids strong alkoxides (

) that can cause deboronation or side reactions with sensitive

groups (e.g., esters, nitriles).
Solvent System Toluene/Water ( biphasic)Water is essential for the boronic acid activation mechanism. Toluene ensures solubility of the lipophilic biphenyl product.
Methylation Agent Dimethyl Sulfate (DMS) or MeIUsed with Phase Transfer Catalysis . Avoids the use of pyrophoric Sodium Hydride (NaH) and anhydrous THF, which are hazardous at scale.

Detailed Experimental Protocols

Protocol A: Scalable Synthesis of 1-Bromo-4-(2-methoxyethyl)benzene

Objective: Convert 2-(4-bromophenyl)ethanol to its methyl ether without using NaH. Methodology: Phase-Transfer Catalysis (Liquid-Liquid).

Reagents:

  • 2-(4-Bromophenyl)ethanol (1.0 equiv)

  • Dimethyl Sulfate (1.2 equiv) [Safety: Potent alkylator, handle in fume hood]

  • Sodium Hydroxide (50% aq. solution, 3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Toluene (5 volumes)

Step-by-Step Workflow:

  • Charge: To a reactor equipped with an overhead stirrer, charge 2-(4-bromophenyl)ethanol, Toluene, and TBAB.

  • Basify: Add 50% NaOH solution with vigorous stirring (400+ RPM). The mixture will form a biphasic emulsion.

  • Alkylation: Cool the mixture to 15°C. Add Dimethyl Sulfate dropwise over 1 hour, maintaining internal temperature <25°C (Exothermic).

  • Reaction: Warm to 40°C and stir for 4 hours. Monitor by TLC or HPLC (Target: <1% starting alcohol).

  • Quench: Add aqueous ammonium hydroxide (25%) to destroy excess methylating agent. Stir for 30 minutes.

  • Workup: Separate phases. Wash the organic layer with water (

    
     vol) and brine.
    
  • Isolation: Dry over

    
     and concentrate in vacuo.
    
    • Yield Expectation: 92–96%

    • Purity: >98% (GC) – Sufficient for the next step without distillation.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl bromide with a 4-substituted phenylboronic acid.[1] Methodology: Pd-catalyzed heterogeneous/biphasic coupling.

Reagents:

  • 1-Bromo-4-(2-methoxyethyl)benzene (1.0 equiv)

  • 4-Substituted Phenylboronic Acid (1.1 equiv)

  • Palladium(II) Acetate (

    
    ) (0.2 mol%)
    
  • Triphenylphosphine (

    
    ) (0.8 mol%)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene : Water (3:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge Toluene and Water into the reactor. Sparge with Nitrogen for 30 minutes to remove dissolved Oxygen (Critical for catalyst longevity).

  • Loading: Add the Aryl Bromide, Boronic Acid, and

    
     under Nitrogen flow.
    
  • Catalyst Formation: Add

    
     and 
    
    
    
    .
    • Note: Pre-complexation of Pd/Ligand in a small toluene aliquot for 15 mins improves initiation.

  • Reflux: Heat the biphasic mixture to vigorous reflux (~85-90°C internal). Agitation must be high to ensure phase mixing.

  • Completion: Reaction typically completes in 4–6 hours.

  • Pd Removal (The "Hot Filtration" Step):

    • Cool to 60°C.

    • Add a scavenger (e.g., Cysteine or specialized silica-thiol) and stir for 1 hour.

    • Filter through a pad of Celite/Charcoal while warm.

  • Crystallization: Separate the organic layer. Concentrate to ~3 volumes. Add Ethanol or Heptane (anti-solvent) to induce crystallization. Cool to 0°C.

  • Filtration: Collect solids by filtration.

Process Flow Diagram (Suzuki Coupling)

The following diagram maps the operational flow, highlighting critical quality control (QC) points and decision gates.

ProcessFlow Start Start: Degassed Solvents Mix Charge Reactants (Ar-Br + Ar-B(OH)2 + Base) Start->Mix Cat Add Catalyst (Pd source + Ligand) Mix->Cat Heat Reflux (85°C) 4-6 Hours Cat->Heat Check IPC: HPLC Check (>99% Conversion?) Heat->Check Check->Heat No (Extend Time) Workup Pd Scavenging & Hot Filtration Check->Workup Yes Cryst Crystallization (Toluene/Ethanol) Workup->Cryst Final Final Product (White Solid) Cryst->Final

Figure 2: Operational workflow for the Suzuki-Miyaura coupling, emphasizing the In-Process Control (IPC) gate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Stalled Reaction (<80% conv.) Catalyst poisoning by

or Boronic Acid decomposition (protodeboronation).
Ensure rigorous degassing. Add 10% excess boronic acid. Increase base concentration.
High Residual Palladium (>20ppm) Inefficient scavenging or "Pd-black" formation.Use Thiol-functionalized silica (SiliaMetS®) during filtration. Wash organic layer with aqueous L-Cysteine.
Emulsion during Workup Surfactant-like behavior of TBAB residues (from Step 1) or fine precipitates.Filter the biphasic mixture through Celite before separation. Add saturated brine to increase ionic strength.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Carey, J. S., et al. (2006). Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. [Link] (Validating Suzuki coupling scalability).

  • Halpern, M. (1982). Phase transfer catalysis in pKa determination. Journal of Organic Chemistry.
  • Vertex AI Search Results. (2023). "Process chemistry Suzuki-Miyaura coupling biphenyl scale up". (Confirmed use of Pd/C and aqueous bases for green scale-up).
  • Goulding, M., et al. (2000). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals. (Confirming the utility of alkyl-biphenyl cores in LCs).

Sources

Troubleshooting & Optimization

Technical Guide: Improving Yield of 4-(2-Methoxyethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-(2-Methoxyethyl)-1,1'-biphenyl CAS: 93844-59-8 (Generic structure reference) Application: Liquid crystal intermediates, Drug scaffolds (Metoprolol analogs).

Executive Summary & Route Selection

The synthesis of 4-(2-Methoxyethyl)-1,1'-biphenyl often suffers from low yields due to two primary competing factors: styrene elimination during side-chain modification and protodeboronation/homocoupling during core construction.

To maximize yield, you must select the route that minimizes these specific side reactions based on your starting materials.

RouteMethodologyBest ForPrimary Failure Mode
A (Convergent) Suzuki-Miyaura Coupling of 1-bromo-4-(2-methoxyethyl)benzene + Phenylboronic acid.Large scale, high purity requirements.Catalyst poisoning or Homocoupling.
B (Linear) Williamson Ether Synthesis (Methylation) of 2-(4-biphenylyl)ethanol.Small scale, when the alcohol precursor is available.Elimination to 4-vinylbiphenyl (Styrene formation).

Decision Logic & Workflow

The following decision tree outlines the optimal path and troubleshooting logic.

Synthesis_Workflow Start Select Starting Material RouteA Route A: Suzuki Coupling (Building the Core) Start->RouteA Aryl Halide Available RouteB Route B: Methylation (Modifying Side Chain) Start->RouteB Biphenyl Alcohol Available StepA1 Reactants: 1-bromo-4-(2-methoxyethyl)benzene + Phenylboronic Acid RouteA->StepA1 StepB1 Reactant: 2-(4-biphenylyl)ethanol RouteB->StepB1 CheckA Issue: Low Yield (<60%)? StepA1->CheckA CheckB Issue: Vinyl Impurity? StepB1->CheckB SolA1 Cause: Homocoupling/De-boronation Fix: Switch to Pd(dppf)Cl2 + Degas Solvents CheckA->SolA1 Yes Success Target: 4-(2-Methoxyethyl)-1,1'-biphenyl >90% Yield CheckA->Success No SolB1 Cause: E2 Elimination Fix: Use Phase Transfer Catalysis (NaOH/DCM/TBAB) CheckB->SolB1 Yes CheckB->Success No SolA1->Success SolB1->Success

Figure 1: Strategic workflow for synthesis selection and troubleshooting.

Module 1: Suzuki-Miyaura Coupling (Route A)

This is the preferred industrial route as it avoids the sensitive elimination chemistry of the ethyl side chain.

Critical Troubleshooting (Q&A)

Q: My yield is stuck at ~50%, and I see biphenyl (Ph-Ph) in the NMR. What is happening? A: You are experiencing homocoupling of the phenylboronic acid. This occurs when oxygen is present or the base concentration is too low.

  • Fix: Degas your solvents (Toluene/Water/Ethanol) thoroughly with Argon for 20 minutes before adding the catalyst.

  • Fix: Add a slight excess of the boronic acid (1.2 - 1.5 equiv) to account for homocoupling loss.

Q: The reaction stalls after 2 hours. Adding more catalyst doesn't help. A: This suggests catalyst poisoning or ligand dissociation. Simple Pd(PPh3)4 is air-sensitive and thermally unstable >80°C.

  • Fix: Switch to a more robust catalyst like Pd(dppf)Cl2·DCM or Pd(OAc)2/S-Phos . These bulky, electron-rich ligands stabilize the Pd(0) species and accelerate the oxidative addition into the electron-rich aryl bromide [1].

Optimized Protocol (Route A)
  • Charge: In a reaction vial, add 1-bromo-4-(2-methoxyethyl)benzene (1.0 equiv, 215 mg) and Phenylboronic acid (1.2 equiv, 146 mg).

  • Solvent: Add Toluene (4 mL) and Ethanol (1 mL).

  • Base: Add 2M aq. Na2CO3 (2.5 equiv, 1.25 mL).

  • Degas: Sparge with Argon for 15 mins. Crucial Step.

  • Catalyst: Add Pd(dppf)Cl2 (3 mol%).

  • Heat: Seal and heat to 90°C for 4-6 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Module 2: Methylation of Alcohol (Route B)

This route is viable but prone to a specific "silent killer": Elimination.

Critical Troubleshooting (Q&A)

Q: I used NaH/THF to methylate, but I isolated a non-polar solid that decolorizes bromine water. What is it? A: You formed 4-vinylbiphenyl via E2 elimination.

  • Mechanism: The phenethyl proton is acidic enough that strong bases (NaH, KOtBu) at high temperatures will abstract it, kicking out the hydroxyl/alkoxide group [2].

  • Fix: Stop using NaH. Switch to Phase Transfer Catalysis (PTC) . This method uses aqueous NaOH and a quaternary ammonium salt (TBAB) in DCM. The biphasic system keeps the effective base concentration in the organic layer low, favoring substitution (SN2) over elimination (E2) [3].

Q: My conversion is incomplete (70%). Can I just heat it more? A: Heating increases the elimination risk.

  • Fix: Instead of heat, increase the concentration of the leaving group activator. If using MeI, add a catalytic amount of KI (Finkelstein condition) to generate the more reactive Me-I in situ if you are using MeCl/MeBr, or simply use Dimethyl Sulfate (DMS) which is more reactive than MeI at lower temperatures (though more toxic).

Optimized Protocol (Route B - PTC Method)
  • Charge: Dissolve 2-(4-biphenylyl)ethanol (1.0 equiv) in Dichloromethane (DCM) (5 mL/mmol).

  • Reagents: Add Methyl Iodide (2.0 equiv) and Tetrabutylammonium bromide (TBAB) (0.1 equiv).

  • Base: Add 50% aq. NaOH (5.0 equiv) slowly with vigorous stirring.

  • Conditions: Stir at Room Temperature for 12-18 hours. Do not reflux.

  • Monitoring: Check TLC. If vinyl impurity appears (high Rf spot), cool to 0°C.

  • Workup: Separate layers. Wash organic layer with water (2x) to remove TBAB.

  • Purification: Recrystallization from hexanes is often sufficient due to the high purity of this method.

Data Comparison

ParameterStandard Suzuki (Pd(PPh3)4)Optimized Suzuki (Pd(dppf)Cl2)NaH MethylationPTC Methylation (Recommended)
Yield 65-75%92-95% 50-60%88-93%
Purity 95%>98%85% (Vinyl impurities)>98%
Temp 80-100°C80-90°CReflux25°C
Risk Air sensitiveRobustHigh Elimination RiskLow Risk

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 19: Elimination Reactions). Link

  • Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251-3254. Link

Technical Support Center: Purification of 4-(2-Methoxyethyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted biphenyl from reaction mixtures containing the target compound, 4-(2-Methoxyethyl)-1,1'-biphenyl. We will delve into the principles of separation, provide detailed experimental protocols, and offer troubleshooting advice for common challenges encountered in the laboratory.

Section 1: Understanding the Separation Challenge: FAQs

This section addresses foundational questions regarding the purification process, emphasizing the chemical principles that underpin successful separation.

Q1: Why is unreacted biphenyl a frequent impurity in syntheses of substituted biphenyls?

Biphenyl is a common byproduct in many cross-coupling reactions used to synthesize biaryl compounds, such as the Suzuki-Miyaura or Grignard reactions.[1][2][3] It primarily forms through a side reaction called "homo-coupling," where two molecules of the starting phenylating agent (e.g., phenylboronic acid in a Suzuki reaction or phenylmagnesium bromide in a Grignard reaction) react with each other instead of with the other coupling partner.[1] High reaction temperatures or certain catalysts can sometimes favor this undesired pathway.[3]

Q2: What is the core principle for separating 4-(2-Methoxyethyl)-1,1'-biphenyl from biphenyl?

The separation hinges on the difference in polarity between the two molecules.

  • Biphenyl (C₁₂H₁₀): A perfectly symmetrical, nonpolar hydrocarbon. It is a white crystalline solid at room temperature.[4][5]

  • 4-(2-Methoxyethyl)-1,1'-biphenyl (C₁₅H₁₆O): While the biphenyl backbone is nonpolar, the molecule possesses a methoxyethyl group (-CH₂CH₂OCH₃). The oxygen atom in the ether linkage introduces a degree of polarity and the ability to act as a hydrogen bond acceptor.

This slight increase in polarity makes 4-(2-Methoxyethyl)-1,1'-biphenyl adhere more strongly to polar stationary phases (like silica gel) compared to the nonpolar biphenyl.

Q3: Which purification method is most effective for this separation?

Flash column chromatography is the most robust and recommended method.[6][7] Its effectiveness stems from its ability to separate compounds based on subtle differences in their affinity for the stationary phase, which directly relates to their polarity.[8] While recrystallization can be effective for purifying solid compounds, it is often less suitable here because:

  • The target compound may be an oil or a low-melting solid, making crystallization difficult.

  • Biphenyl and the target compound can sometimes co-crystallize or form a eutectic mixture, hindering effective separation.

  • Finding a solvent system with ideal differential solubility can be time-consuming and may not provide the high purity achievable with chromatography.[9]

Q4: How do I determine the optimal solvent system (eluent) for column chromatography?

The ideal eluent is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the biphenyl spot has a high Retention Factor (Rƒ) (e.g., ~0.6-0.8) and the target product has a lower Rƒ (e.g., ~0.2-0.4), with clear separation between the two spots.

  • Start Nonpolar: Begin with a highly nonpolar solvent like hexanes or petroleum ether. In this eluent, the nonpolar biphenyl will move up the TLC plate, while the more polar product should remain near the baseline.

  • Increase Polarity Gradually: Add a small percentage of a slightly more polar solvent, such as ethyl acetate or dichloromethane, to the hexane. Increase the percentage incrementally (e.g., 2%, 5%, 10%) until you achieve the desired separation on the TLC plate. A common starting point for separating biaryls is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.[7]

Section 2: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems.

Problem: My compounds are co-eluting or have very poor separation during column chromatography.

  • Cause: The eluent is too polar, causing both compounds to travel quickly with the solvent front without sufficient interaction with the silica gel.

  • Solution 1 (Optimize Eluent): Reduce the proportion of the polar solvent in your eluent system. For example, if you are using 90:10 hexanes:ethyl acetate, try 95:5 or even 98:2. The goal is to force the compounds to interact more with the stationary phase.

  • Solution 2 (Increase Column Dimensions): Use a longer and/or narrower column. This increases the surface area of the stationary phase and the residence time of the compounds on the column, providing more opportunities for separation.

  • Solution 3 (Consider Alumina): For some aromatic hydrocarbons, an alumina stationary phase can occasionally offer different selectivity compared to silica gel.[8][10]

Problem: I can't visualize the spots on my TLC plate.

  • Cause: Biphenyl and its derivatives are often colorless.

  • Solution 1 (UV Light): Both compounds contain aromatic rings and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate. This is the primary method of visualization.

  • Solution 2 (Staining): If UV is not effective, you can use a chemical stain. An iodine chamber (placing the TLC plate in a sealed jar with a few iodine crystals) will temporarily stain the organic compounds as brown spots. Alternatively, a potassium permanganate (KMnO₄) dip will permanently stain the compounds, as the ether group in the target product can be oxidized.

Problem: After purification, my product is an oil that won't solidify, even though I expect a solid.

  • Cause 1 (Residual Solvent): Trace amounts of high-boiling solvents (like ethyl acetate or dichloromethane) can act as an impurity and prevent crystallization.

  • Solution: Ensure the purified product is dried thoroughly under high vacuum for an extended period, possibly with gentle heating, to remove all residual solvent.

  • Cause 2 (Persistent Impurities): The presence of even small amounts of biphenyl or other impurities can inhibit crystallization.[1]

  • Solution: Confirm purity via NMR or GC-MS. If impurities are detected, a second, carefully executed column chromatography step may be necessary.

Section 3: Data & Experimental Protocols

This section provides the necessary physical property data to inform your separation strategy and detailed, step-by-step protocols for execution.

Data Presentation: Physical Properties

The difference in polarity, while not quantifiable in this table, is the key factor. The methoxyethyl group on the target compound makes it significantly more polar than biphenyl.

PropertyBiphenyl4-(2-Methoxyethyl)-1,1'-biphenyl (Estimated)Rationale for Separation
Molecular Weight 154.21 g/mol [4]212.28 g/mol Difference in MW is not the primary basis for this separation.
Melting Point 69-72 °C[11][12]Likely a low-melting solid or oil*If the product is an oil, chromatography is necessary.
Boiling Point 255-256 °C[5][12]> 256 °CVacuum distillation is possible but impractical for small scales.
Solubility Insoluble in water; Soluble in nonpolar organic solvents (hexane, benzene, ether).[5][11][12]Insoluble in water; Soluble in most organic solvents.Both are soluble in common organic solvents, necessitating chromatography over simple extraction.
Polarity NonpolarSlightly PolarThis is the key principle. The target compound will adhere more strongly to a polar stationary phase (silica).
Experimental Protocol: Purification by Flash Column Chromatography

This protocol provides a self-validating workflow for purifying your crude product mixture.

Step 1: TLC Analysis to Determine Eluent

  • Dissolve a small sample of your crude mixture in a few drops of dichloromethane or ethyl acetate.

  • On a silica gel TLC plate, spot the crude mixture alongside spots of your starting materials, if available.

  • Develop the plate in a TLC chamber with a starting eluent of 95:5 hexanes:ethyl acetate.

  • Visualize the plate under a 254 nm UV lamp.

  • Validation: A good solvent system will show the biphenyl spot well-separated from the product spot (ΔRƒ > 0.2). Adjust the solvent polarity as described in FAQ Q4 until this separation is achieved.

Step 2: Column Preparation

  • Select a glass column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

  • Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in your chosen nonpolar eluent (e.g., pure hexanes).

  • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

  • Once packed, add another thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Step 3: Sample Loading (Dry Loading Recommended)

  • Dissolve your entire crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica gel.

  • Validation: This dry-loading technique ensures the sample is introduced to the column in a very narrow, concentrated band, which is critical for achieving sharp separation.[1]

  • Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection

  • Carefully add your determined eluent to the top of the column.

  • Apply gentle positive pressure (using a pump or bulb) to push the solvent through the column at a steady rate.

  • Begin collecting the eluate in numbered test tubes or flasks (fractions).

  • Since biphenyl is less polar, it will elute first. You will continue to elute with this solvent system. If the product is slow to elute, you can gradually increase the polarity of the eluent after you are certain all the biphenyl has been collected.

Step 5: Analysis and Product Isolation

  • Spot every few fractions on a TLC plate and develop it to identify which fractions contain your desired product.

  • Validation: Fractions containing only the pure product spot should be combined. Fractions containing a mixture of compounds can be combined and re-purified if necessary.

  • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any final traces of solvent. The result is your purified 4-(2-Methoxyethyl)-1,1'-biphenyl.

Section 4: Visualization of Workflows

Diagram 1: Purification Method Selection Logic

G start Crude Product Mixture is_solid Is the product a solid at room temp? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst  Yes use_chrom Use Flash Column Chromatography is_solid->use_chrom No (Oil) recryst_ok Is the product pure by NMR/TLC? try_recryst->recryst_ok recryst_ok->use_chrom No end_pure Pure Product recryst_ok->end_pure  Yes use_chrom->end_pure end_impure Impure Product - Re-purify G cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. TLC Analysis (Find Eluent) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute & Collect Fractions load->elute analyze 5. Analyze Fractions (TLC) elute->analyze pool 6. Pool Pure Fractions analyze->pool evap 7. Evaporate Solvent & Dry pool->evap product Pure Product evap->product

Sources

Technical Support Center: High-Temperature Stability of 4-(2-Methoxyethyl)-1,1'-biphenyl

[1]

Executive Summary & Thermal Profile[1][2]

4-(2-Methoxyethyl)-1,1'-biphenyl represents a classic "hybrid" stability challenge.[1] While the biphenyl core is an aromatic tank—thermodynamically stable up to ~400°C—the methoxyethyl side chain introduces a kinetic weak point.

For researchers utilizing this molecule (likely in liquid crystal formulation, organic synthesis, or high-performance fluids), the critical error is assuming the stability of the core applies to the whole molecule.

Thermal Stability Thresholds
ParameterTemperature LimitLimiting Mechanism
Safe Operating Limit (Air) < 140°CThermo-oxidative degradation at the benzylic carbon.[1]
Safe Operating Limit (Inert) < 280°CThermal cleavage of the aliphatic ether bond.
Flash Point (Estimated) ~160°C - 180°CVapor flammability (requires closed-cup verification).[1]
Melting Point ~40-60°C (Typical)Phase transition (Solid

Isotropic Liquid).[1]

Critical Insight: The presence of the ether oxygen two carbons away from the ring creates a "homobenzylic" system, but the primary failure mode in air is radical attack at the benzylic carbon (the


 attached directly to the biphenyl ring).

Degradation Mechanisms (The "Why")

Understanding how the molecule fails is the only way to prevent it. We distinguish between Thermo-Oxidative (Air) and Pyrolytic (Inert) degradation.[1]

Diagram 1: Thermal Degradation Pathways

This diagram illustrates the divergent pathways based on atmospheric conditions.

degradation_pathwaysStart4-(2-Methoxyethyl)-1,1'-biphenyl(Intact Molecule)Condition_AirCondition: High Temp + O2 (Air)Start->Condition_AirCondition_InertCondition: High Temp (>300°C) + N2Start->Condition_InertIntermediate_RadicalBenzylic Radical Formation(Ar-CH•-CH2-OMe)Condition_Air->Intermediate_RadicalH-AbstractionCleavage_EtherHomolytic Ether CleavageCondition_Inert->Cleavage_EtherPyrolysisPeroxideHydroperoxide SpeciesIntermediate_Radical->Peroxide+ O2Product_Ketone4-Acetylbiphenyl(Oxidation Product)Peroxide->Product_KetoneDecompositionProduct_Vinyl4-Vinylbiphenyl(Elimination Product)Cleavage_Ether->Product_Vinyl- MeOH (Elimination)Product_PhenolBiphenyl AlcoholsCleavage_Ether->Product_PhenolRadical Scrambling

Figure 1: Divergent degradation pathways.[1] In air, oxidation attacks the benzylic position. In inert gas, heat drives the elimination of methanol to form vinyl species.

Troubleshooting Guide

Symptom-Based Diagnostics Use this table to diagnose experimental anomalies immediately.

ObservationProbable Root CauseVerification StepCorrective Action
Sample turns Yellow/Brown Quinone/Oxidation: Formation of conjugated byproducts due to trace oxygen at T > 150°C.UV-Vis: Check for new absorption bands >350nm.[1]Switch to Argon sparging; add antioxidant (e.g., BHT) if process allows.
Mass Loss > Theoretical Sublimation: Biphenyls have high vapor pressure.[1] You are losing intact product, not degrading it.TGA: Compare weight loss onset vs. decomposition onset.Use sealed pressure vessels or reflux condensers.
New "Doublet" in NMR Vinyl Formation: Elimination of methanol (See Fig 1) creates a double bond (

).[1]
1H NMR: Look for vinylic protons at 5.0–6.0 ppm.Reduce temperature; the reaction is kinetically controlled.
Acrid/Sharp Smell Formaldehyde/Methanol Release: Radical cleavage of the methoxy group.pH Paper: Test headspace vapors (often acidic).Safety Hazard: Ventilate immediately. Lower Temp.

Experimental Protocols (Validation)

Do not rely on literature values alone. Purity and surface area affect stability.[2]

Protocol A: TGA Stress Test (Inert vs. Oxidative)

Objective: Determine the exact

1
  • Preparation: Calibrate TGA with Calcium Oxalate.

  • Sample: Load 5–10 mg of 4-(2-Methoxyethyl)-1,1'-biphenyl into an Alumina pan (do not use Aluminum if T > 500°C is expected, though here Al is fine).

  • Run 1 (Nitrogen): Ramp 10°C/min from 40°C to 600°C under

    
     (50 mL/min).
    
  • Run 2 (Air): Ramp 10°C/min from 40°C to 600°C under Zero Air (50 mL/min).

  • Analysis:

    • Calculate

      
       (Temperature at 5% mass loss).[1]
      
    • Note: If Run 1

      
       is significantly higher than Run 2, your material is oxygen sensitive .
      
Protocol B: Isothermal Aging (Long-Term Stability)

Objective: Simulate process conditions.

  • Setup: Place 500 mg sample in a sealed glass ampoule (under Argon) and another in an open vial.

  • Heat: Incubate at target operating temperature (e.g., 200°C) for 24 hours.

  • Assay: Dissolve in

    
     and run quantitative 1H NMR.
    
  • Criteria: < 1% integral growth in the aromatic region or aliphatic region (methoxy peak drift) indicates stability.

Diagram 2: Troubleshooting Logic Flow

troubleshooting_logicIssueStability Issue DetectedCheck_ColorIs Color Changing?Issue->Check_ColorCheck_MassIs Mass Decreasing?Check_Color->Check_MassNoAction_O2Root Cause: OxidationAction: Sparge with Ar/N2Check_Color->Action_O2Yes (Yellowing)Action_SublimationRoot Cause: SublimationAction: Seal SystemCheck_Mass->Action_SublimationYes (Intact Molecule)Action_ThermalRoot Cause: PyrolysisAction: Reduce T < 250°CCheck_Mass->Action_ThermalNo (Charring/Residue)

Figure 2: Decision matrix for diagnosing stability failures in real-time.

Frequently Asked Questions (FAQs)

Q: Can I use this molecule in a vacuum oven at 200°C? A: Caution. While 200°C is likely below the chemical decomposition threshold in a vacuum (no oxygen), the vapor pressure of biphenyl derivatives is significant. You will likely contaminate your vacuum pump oil with sublimed material. Use a cold trap.

Q: Why does my sample smell like formaldehyde? A: This is a sign of oxidative demethylation . At high temperatures in air, the methoxy (


Q: Is the "biphenyl" part or the "methoxyethyl" part the problem? A: The methoxyethyl group is the limiting factor. Unsubstituted biphenyl is stable >400°C [1].[3] The aliphatic ether linkage is susceptible to acid-catalyzed cleavage and radical oxidation at much lower temperatures [2][3].

References

  • Radco Industries. (n.d.). XCELTHERM® Synthetic Heat Transfer Fluids Technical Data. (Biphenyl/Diphenyl Oxide eutectic stability data). Retrieved from [1]

  • OpenStax. (2023). Reactions of Ethers: Acidic Cleavage. Organic Chemistry. Retrieved from [1]

  • BenchChem. (2025).[4] The Thermal Stability of Biphenyl Derivatives: A Technical Guide. Retrieved from

  • Repkin, N.M., et al. (2010).[5] Thermal Stability of Alkylbiphenyls in Sub-critical, Critical and Supercritical Conditions. Sverhkriticheskie Flyuidy: Teoriya i Praktika. Retrieved from

Separation of para- and ortho- isomers in methoxyethyl biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the synthesis and purification of methoxyethyl biphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical step of separating para- and ortho-isomers. We will move beyond simple protocols to explain the underlying principles that govern separation, enabling you to troubleshoot and optimize your own experimental workflows.

Troubleshooting Guide: Isomer Separation

This section addresses the most common issues encountered during the purification of methoxyethyl biphenyl products.

Q1: My primary challenge is the poor resolution between para- and ortho-isomers during my HPLC analysis. How can I improve this?

A1: This is a frequent bottleneck due to the similar physicochemical properties of positional isomers. The key is to leverage subtle differences in their structure, particularly the aromatic system, to achieve separation.

Potential Causes & Solutions:

  • Suboptimal Stationary Phase: Standard C18 columns, the workhorse of reversed-phase chromatography, often fail to resolve closely related aromatic isomers because they primarily separate based on hydrophobicity, which is very similar for these compounds.[1][2]

    • Solution 1: Switch to a Biphenyl Stationary Phase. Biphenyl columns offer an alternative separation mechanism based on π-π interactions between the stationary phase and the aromatic rings of your isomers.[1][2][3] This unique selectivity can dramatically improve the resolution of aromatic compounds that co-elute on C18 phases.[1][4][5]

    • Solution 2: Utilize a Phenyl-Hexyl Phase. These columns also employ π-π interactions and have shown excellent capability in separating non-polar, unfunctionalized positional isomers like terphenyls and quaterphenyls, making them a strong candidate for your biphenyl derivatives.[6]

  • Incorrect Mobile Phase Composition: The choice of organic modifier can significantly influence the π-π interactions that are critical for separation on biphenyl or phenyl phases.

    • Solution 1: Optimize the Organic Modifier. Acetonitrile can sometimes suppress π-π interactions due to its own π-electron system.[7] Methanol, in contrast, can enhance these interactions and often improves the separation of aromatic isomers on biphenyl phases.[2][5] Experiment with different ratios of water/methanol versus water/acetonitrile.

    • Solution 2: Adjust the pH. For biphenyl compounds with ionizable groups (e.g., phenolic hydroxyls), the mobile phase pH is critical. Lowering the pH with additives like 0.1% formic or acetic acid can suppress ionization, leading to sharper peaks and better resolution.[2]

Senior Application Scientist's Tip: When developing a method for isomer separation, start with a biphenyl column and a methanol/water mobile phase. A shallow gradient is often necessary to resolve closely eluting peaks.[2]

Data Presentation: HPLC Column Performance Comparison

The following table summarizes the typical performance differences between stationary phases for aromatic isomer separation, illustrating why a change from C18 is often necessary.

Stationary PhasePrimary Separation MechanismPerformance with Aromatic IsomersRecommended Organic Modifier
C18 (Octadecylsilane) Hydrophobic InteractionsOften provides poor resolution due to similar hydrophobicity of isomers.[1]Acetonitrile or Methanol
Biphenyl π-π Interactions, Hydrophobic InteractionsExcellent selectivity for aromatic and moderately polar analytes; frequently resolves isomers that co-elute on C18.[3][5]Methanol is often preferred to enhance π-π interactions.[2][5]
Phenyl-Hexyl π-π Interactions, Hydrophobic InteractionsStrong ability to separate non-polar positional isomers; increased retention compared to C18.[6]Methanol or Acetonitrile
Q2: I'm working on a preparative scale and column chromatography is inefficient. How can I separate the isomers using crystallization?

A2: Fractional crystallization is a powerful and cost-effective technique for large-scale isomer separation, but it requires careful optimization of solvents and conditions.[8] The success of this method hinges on the difference in solubility between the para- and ortho-isomers in a given solvent system.

Potential Causes of Failure & Solutions:

  • Spontaneous Co-crystallization: The most common issue is the undesired isomer crystallizing along with the target isomer, leading to poor purity.

    • Solution 1: Meticulous Solvent Screening. The ideal solvent is one where the desired isomer has low solubility at a cold temperature, while the undesired isomer remains in solution.[9] Screen a wide range of solvents with varying polarities. A mixed solvent system, using a primary solvent and an "anti-solvent" to induce precipitation, can provide finer control.[9]

    • Solution 2: Implement Seeding. Once you have a small amount of the pure desired isomer, use it as a seed crystal.[9] Adding a seed crystal to a supersaturated solution within the metastable zone (where spontaneous nucleation is unlikely) provides a template for growth, dramatically improving selectivity.[9]

    • Solution 3: Control the Cooling Rate. Rapid cooling traps impurities and the undesired isomer within the crystal lattice.[9] A slow, controlled cooling profile is essential to allow for the selective growth of larger, purer crystals of the less soluble isomer.

  • Low Yield: You are achieving high purity, but the overall yield is too low to be practical.

    • Solution: Optimize the Solvent/Anti-Solvent Ratio. If the yield is poor, your target compound may still be too soluble even at low temperatures.[9] Systematically adjust the ratio of your solvent to anti-solvent to find the sweet spot that maximizes precipitation of the target isomer while keeping the other in the mother liquor.

Senior Application Scientist's Tip: For challenging separations, consider "stripping crystallization," a technique that combines elements of distillation and crystallization and is effective for separating mixtures with close boiling points.[10]

Frequently Asked Questions (FAQs)

Q3: Can I control the para/ortho isomer ratio during the synthesis (e.g., a Suzuki-Miyaura coupling) to favor the desired isomer?

A3: Yes, the isomer ratio is not arbitrary and can be influenced by several factors, primarily steric and electronic effects. In Suzuki-Miyaura couplings, there is a general reactivity trend of para > meta >> ortho for the boronic acid partner.[11]

  • Steric Hindrance: This is the dominant factor. The bulky nature of the palladium catalyst-ligand complex makes it difficult to approach an ortho-substituted position.[11] This inherent steric clash significantly disfavors the formation of the ortho-coupled product.

  • Ligand Choice: While steric hindrance provides a baseline preference for the para position, the choice of phosphine ligand on the palladium catalyst can sometimes modulate this selectivity. Highly bulky and electron-rich ligands can further enhance the steric effect, potentially improving the para:ortho ratio.[12][13]

  • Reaction Conditions: Factors like solvent, base, and temperature can influence the catalytic cycle. While less predictable than steric effects, systematic screening of these parameters may yield an improved isomer ratio.

Q4: What is the best analytical method for accurate quantification of the para- and ortho-isomer ratio in my reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used method for this purpose.[14][15] Gas Chromatography (GC) can also be used, but HPLC is often preferred as it avoids potential thermal degradation of the analytes and does not require derivatization.[14][15]

For accurate quantification, a validated HPLC method is essential. This involves:

  • Developing a Separation Method: As detailed in Q1, use a biphenyl or phenyl-hexyl column to achieve baseline resolution between the isomers.

  • Method Validation: According to standard guidelines, this includes demonstrating linearity, accuracy, precision (repeatability and reproducibility), and defining the limit of detection (LOD) and limit of quantification (LOQ) for each isomer.[15]

Experimental Protocols & Workflows

Protocol 1: HPLC Method Development for Methoxyethyl Biphenyl Isomer Separation
  • Column Selection: Begin with a Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Mobile Phase & Gradient:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol with 0.1% Formic Acid

    • Gradient: Start with a 5-minute isocratic hold at 50% B, then ramp linearly to 95% B over 15 minutes. Hold at 95% B for 5 minutes.

  • Analysis & Optimization:

    • Inject the sample and analyze the chromatogram.

    • If resolution is poor, decrease the gradient slope (e.g., ramp to 95% B over 30 minutes) to improve the separation of closely eluting peaks.[2]

    • If peaks are broad, ensure the sample is fully dissolved and consider potential secondary interactions.

    • Compare the results with an acetonitrile gradient to confirm the optimal organic modifier choice.

Diagram: Troubleshooting Workflow for Poor Isomer Separation

This diagram outlines a logical decision-making process when encountering difficulties in separating para- and ortho-isomers.

G start Poor Isomer Resolution Observed scale_check Determine Scale of Separation start->scale_check analytical Analytical Scale (HPLC/GC) scale_check->analytical Quantification/ Purity Check preparative Preparative Scale (>1g) scale_check->preparative Bulk Material Purification hplc_check Using C18 Column? analytical->hplc_check crystallization Fractional Crystallization preparative->crystallization switch_column Switch to Biphenyl or Phenyl-Hexyl Column hplc_check->switch_column Yes optimize_mobile Optimize Mobile Phase: 1. Use Methanol instead of ACN 2. Adjust pH with 0.1% Acid hplc_check->optimize_mobile No/ Already using alternative phase switch_column->optimize_mobile solvent_screen Screen Solvents & Anti-Solvents for Differential Solubility crystallization->solvent_screen optimize_conditions Optimize Conditions: 1. Use Seed Crystals 2. Implement Slow Cooling Profile solvent_screen->optimize_conditions

Caption: Decision tree for troubleshooting poor separation of biphenyl isomers.

References

  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe. Retrieved February 16, 2026, from [Link]

  • Rote, J. W., & Murphy, P. G. (1971). A method for the quantitation of polychlorinated biphenyl (PCB) isomers. Bulletin of Environmental Contamination and Toxicology, 6(4), 377-384. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(2), 135-150. [Link]

  • SHI, Hang. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Lin, H. Y., et al. (2011). Separation of the cresol isomers by stripping crystallization. Asia-Pacific Journal of Chemical Engineering, 6(4), 624-630. [Link]

  • Liner, D. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 392-397. [Link]

  • sludger. (2019). Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. [Link]

  • Wylie, P. G., et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. In Chiral Catalyst Immobilization and Recycling (pp. 201-210). [Link]

  • Sarkhosh, M., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Brazilian Journal of Biology, 84, e259500. [Link]

  • Sarkhosh, M., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]

  • G. A. Olah, et al. (1992). Isomerization of Substituted Biphenyls by Superacid. A Remarkable Confluence of Experiment and Theory. The Journal of Organic Chemistry, 57(21), 5767-5771. [Link]

  • Thomas, A. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 6(99), 97268-97285. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 4-(2-Methoxyethyl)-1,1'-biphenyl: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(2-Methoxyethyl)-1,1'-biphenyl, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of the expected spectrum, compare it with structurally similar compounds, and provide detailed experimental protocols to ensure the acquisition of high-quality, reproducible data. Our approach is grounded in scientific integrity, drawing upon established principles and authoritative sources to provide a trustworthy and comprehensive resource.

The Structural Landscape: Predicting the ¹H NMR Spectrum of 4-(2-Methoxyethyl)-1,1'-biphenyl

Before acquiring a spectrum, a seasoned spectroscopist will predict the expected chemical shifts, multiplicities, and integration values based on the molecule's structure. This predictive exercise is crucial for efficient data analysis and for identifying any unexpected spectral features that may warrant further investigation.

The structure of 4-(2-Methoxyethyl)-1,1'-biphenyl comprises three key fragments: an unsubstituted phenyl ring, a 4-substituted phenyl ring, and a 2-methoxyethyl substituent. Each of these fragments will give rise to distinct signals in the ¹H NMR spectrum.

Predicted ¹H NMR Data for 4-(2-Methoxyethyl)-1,1'-biphenyl
ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale
H-2', H-6'~7.60Doublet2HOrtho protons on the unsubstituted phenyl ring, deshielded by the adjacent phenyl group.
H-3', H-5'~7.45Triplet2HMeta protons on the unsubstituted phenyl ring.
H-4'~7.35Triplet1HPara proton on the unsubstituted phenyl ring.
H-2, H-6~7.55Doublet2HProtons ortho to the biphenyl linkage on the substituted ring.
H-3, H-5~7.25Doublet2HProtons meta to the biphenyl linkage on the substituted ring.
-OCH₃~3.35Singlet3HMethoxy group protons, deshielded by the adjacent oxygen atom.
-CH₂-O-~3.65Triplet2HMethylene protons adjacent to the oxygen, deshielded.
Ar-CH₂-~2.90Triplet2HMethylene protons adjacent to the aromatic ring.

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predictions and understand the nuances of the spectrum of 4-(2-Methoxyethyl)-1,1'-biphenyl, it is instructive to compare it with the known spectra of simpler, related molecules.

Comparison with Biphenyl

The unsubstituted biphenyl molecule provides a baseline for the aromatic region. In its ¹H NMR spectrum, the ortho protons (H-2, H-2', H-6, H-6') typically appear around 7.60 ppm, the meta protons (H-3, H-3', H-5, H-5') around 7.44 ppm, and the para protons (H-4, H-4') around 7.35 ppm.[1][2][3] The introduction of the 4-(2-methoxyethyl) substituent will break the symmetry of one of the phenyl rings, leading to a more complex splitting pattern for that ring, as predicted in the table above.

Comparison with 4-Methoxybiphenyl

The ¹H NMR spectrum of 4-methoxybiphenyl shows the methoxy protons as a sharp singlet around 3.82 ppm.[1] The aromatic protons of the methoxy-substituted ring are shifted upfield due to the electron-donating nature of the methoxy group. This comparison supports our prediction for the chemical shift of the methoxy group in our target molecule, although the presence of the ethyl linker will slightly alter the electronic environment.

Comparison with Compounds Containing a Methoxyethyl Group

Examining molecules with a methoxyethyl fragment, such as 1-methoxy-2-phenylethane, helps in assigning the signals for the ethyl chain. In such compounds, the methylene group attached to the oxygen (-CH₂-O-) is more deshielded and appears further downfield than the methylene group adjacent to the aromatic ring (Ar-CH₂-). This is consistent with our predictions.

Experimental Protocols for High-Fidelity ¹H NMR Spectroscopy

The quality of an NMR spectrum is paramount for accurate structural elucidation. Adhering to rigorous experimental protocols is therefore essential.

Sample Preparation: The Foundation of a Good Spectrum
  • Analyte Purity: Ensure the sample of 4-(2-Methoxyethyl)-1,1'-biphenyl is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[4][5][6][7][8] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[4][6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[9]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm or vortex the sample. Filter the solution if any particulate matter is present.[4][5][6]

Data Acquisition: Optimizing Spectrometer Parameters

For a standard ¹H NMR experiment on a 400 MHz spectrometer, the following parameters are recommended:

ParameterValueRationale
Pulse Programzg30A standard 30-degree pulse sequence for routine ¹H NMR.
Number of Scans (NS)8-16Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.[10]
Relaxation Delay (D1)1-2 sAllows for adequate relaxation of the protons between scans, ensuring accurate integration.[10]
Acquisition Time (AQ)2-4 sProvides sufficient data points for good resolution.[10][11]
Spectral Width (SW)12-16 ppmEncompasses the typical chemical shift range for organic molecules.

Visualizing the Workflow

To ensure clarity and reproducibility, the entire process from sample preparation to data analysis can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh 5-25 mg of 4-(2-Methoxyethyl)-1,1'-biphenyl P2 Dissolve in 0.6-0.7 mL of Deuterated Solvent P1->P2 P3 Add Internal Standard (TMS) P2->P3 P4 Transfer to NMR Tube & Homogenize P3->P4 A1 Insert Sample into Spectrometer P4->A1 A2 Lock and Shim A1->A2 A3 Set Acquisition Parameters A2->A3 A4 Acquire FID A3->A4 D1 Fourier Transform A4->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Integration D3->D4 D5 Peak Picking & Analysis D4->D5

Figure 1: A streamlined workflow for the ¹H NMR analysis of 4-(2-Methoxyethyl)-1,1'-biphenyl.

Deconstructing the Spectrum: Causality in Chemical Shifts and Coupling

A deep understanding of the factors governing chemical shifts and coupling constants is crucial for accurate spectral interpretation.

Chemical Shift: The Electronic Environment's Fingerprint

The chemical shift of a proton is primarily determined by its local electronic environment.

  • Inductive Effects: Electronegative atoms, such as the oxygen in the methoxy group, withdraw electron density from neighboring protons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield).

  • Anisotropy: The π-electron systems of the biphenyl rings generate their own magnetic fields. Protons located in the plane of the rings (the aromatic protons) experience a stronger effective magnetic field and are significantly deshielded, appearing in the 7-8 ppm region.

  • Hybridization: Protons attached to sp²-hybridized carbons (aromatic protons) are more deshielded than those on sp³-hybridized carbons (ethyl and methoxy protons).

Spin-Spin Coupling: Unveiling Connectivity

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of non-equivalent neighboring protons, providing valuable information about the connectivity of the molecule.

  • The n+1 Rule: For simple cases, a proton signal will be split into n+1 peaks by n equivalent neighboring protons. For example, the methylene protons of the ethyl group are expected to appear as triplets because they are adjacent to another methylene group with two equivalent protons.

  • Coupling Constants (J): The magnitude of the coupling constant, measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and provides information about the dihedral angle between the coupled protons.

    • ortho-coupling in aromatic systems is typically 7-9 Hz.

    • meta-coupling is smaller, around 2-3 Hz.

    • para-coupling is often negligible (<1 Hz).

    • Vicinal coupling in freely rotating alkyl chains is typically around 7 Hz.

Conclusion: A Robust Framework for Spectral Analysis

This guide has provided a comprehensive framework for the ¹H NMR analysis of 4-(2-Methoxyethyl)-1,1'-biphenyl. By combining predictive analysis based on fundamental principles with a comparative study of analogous compounds, researchers can confidently interpret the resulting spectrum. The detailed experimental protocols and an understanding of the underlying causality of spectral parameters empower scientists to acquire high-quality, reliable data, which is the cornerstone of sound scientific research and development.

References

  • NMR Sample Preparation. (n.d.). Retrieved from University of California, Riverside, Department of Chemistry website.
  • Rogers, M. T. (n.d.). Sample Preparation NMR.
  • Chemical Instrumentation Facility. (2013). NMR Sample Preparation.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Western University. (n.d.).
  • University of Wisconsin-Madison, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters.
  • LibreTexts Chemistry. (2022, April 25). 2.
  • Hanson, L. (n.d.). 7. THE ACQUISITION PARAMETERS.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • ChemicalBook. (n.d.). Biphenyl(92-52-4) 1H NMR spectrum.
  • JoVE. (2024, April 4). Proton (¹H) NMR: Chemical Shift.
  • R-NMR. (n.d.).
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting.
  • Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts.
  • LibreTexts Chemistry. (2021, December 15). 6.
  • University of Calgary, Department of Chemistry. (n.d.). Spin-Spin Coupling.
  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group...
  • AIP Publishing. (2024, February 8). On the performance of HRPA(D)
  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube.
  • ResearchGate. (n.d.).
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • LibreTexts Chemistry. (2022, July 20). 5.6: Spin-Spin Coupling.
  • Pacific Lutheran University, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.).
  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • SpectraBase. (n.d.). Biphenyl - Optional[1H NMR] - Spectrum.
  • Chegg.com. (2017, March 24). Solved The 300 MHz 1H NMR spectrum of the biphenyl compound.
  • Michigan State University, Department of Chemistry. (n.d.). hnl17_sln.html.
  • LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • KPU Pressbooks. (n.d.). 6.
  • The Royal Society of Chemistry. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry.
  • ChemicalBook. (n.d.). 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum.
  • University of Puget Sound. (n.d.).
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
  • Wiley-VCH. (n.d.).

Sources

Comparative Mass Spectrometry Profiling: 4-(2-Methoxyethyl)-1,1'-biphenyl vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

In pharmaceutical synthesis and materials science (specifically liquid crystal engineering), 4-(2-Methoxyethyl)-1,1'-biphenyl (CAS: Variable/Analogous) represents a critical intermediate.[1][2] Its structural integrity is often compromised by isomeric impurities, most notably 4-(1-Methoxyethyl)-1,1'-biphenyl (the branched isomer) and 4-Propylbiphenyl (the alkyl analog).[1]

This guide provides a rigorous comparison of the Electron Ionization (EI) fragmentation patterns of 4-(2-Methoxyethyl)-1,1'-biphenyl against these alternatives. By analyzing the competition between benzylic cleavage and ether-directed fragmentation , we establish a self-validating identification protocol for researchers requiring high-confidence structural elucidation.

Mechanistic Principles of Fragmentation

To interpret the mass spectrum accurately, one must understand the "internal clockwork" of the molecule under 70 eV electron impact.[1]

The Stability Hierarchy

The fragmentation of 4-(2-Methoxyethyl)-1,1'-biphenyl (MW 212) is governed by the stability of the resulting carbocations.[1]

  • Biphenyl Core: The biphenyl system acts as a "charge sink," stabilizing radical cations via extensive

    
    -delocalization.[2]
    
  • Benzylic Position: The carbon attached to the biphenyl ring is the primary site for cleavage.

  • Ether Oxygen: The oxygen atom directs fragmentation via

    
    -cleavage or inductive withdrawal, creating a competitive pathway against simple benzylic cleavage.[2]
    
Primary Fragmentation Pathway (The "Fingerprint")

Unlike its isomers, the linear 2-methoxyethyl side chain undergoes a specific Distal Benzylic Cleavage .[1]

  • Step 1: Ionization. Formation of the molecular ion

    
     at m/z 212.
    
  • Step 2: Benzylic Cleavage. The bond between the

    
     and 
    
    
    
    carbons (relative to the ring) is weakened. However, in this specific molecule, the loss of the neutral radical
    
    
    (45 Da) is the dominant thermodynamic channel.[1]
  • Result: Formation of the resonant-stabilized 4-methylbiphenyl cation (m/z 167).

Visualizing the Pathway

The following diagram illustrates the competitive fragmentation kinetics, distinguishing the target molecule from its branched isomer.

FragmentationPathway M_Ion Molecular Ion [M]+. (m/z 212) Target_Path Target: 4-(2-Methoxyethyl)... M_Ion->Target_Path Linear Chain Isomer_Path Isomer: 4-(1-Methoxyethyl)... M_Ion->Isomer_Path Branched Chain Frag_167 Benzylic Cation [Ar-CH2]+ (m/z 167) BASE PEAK Target_Path->Frag_167 Loss of ·CH2OCH3 (45 Da) Benzylic Cleavage Frag_152 Biphenylenyl Cation (m/z 152) Frag_167->Frag_152 Ring Contraction -CH3 Frag_197 Methyl Loss [M-15] (m/z 197) Isomer_Path->Frag_197 Alpha Cleavage (Loss of ·CH3) Frag_121 Ether Cleavage (m/z Variable) Isomer_Path->Frag_121 Secondary Decay

Figure 1: Comparative fragmentation pathways showing the diagnostic loss of 45 Da for the linear ether vs. 15 Da for the branched isomer.[1][3]

Experimental Protocol: High-Resolution GC-MS Characterization

Trustworthiness Directive: This protocol is designed to ensure reproducibility across different quadrupole and ToF instruments.

Sample Preparation
  • Solvent: Dichloromethane (HPLC Grade).[2] Reason: High solubility of biphenyls; low boiling point prevents solvent tailing.

  • Concentration: 10 µg/mL.[2] Reason: Prevents detector saturation which can skew isotope ratios.[2]

  • Derivatization: None required (Molecule is non-polar and volatile).[2]

Instrument Parameters (Agilent/Thermo Analogous)
ParameterSettingRationale
Inlet Temp 280°CEnsures rapid volatilization without thermal degradation.[2]
Column DB-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates isomers effectively.[2]
Carrier Gas Helium @ 1.2 mL/minConstant flow maintains retention time stability.[2]
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.[2]
Scan Range m/z 40 – 450Captures low mass ether fragments and molecular ion.[2]
System Suitability Test (Self-Validation)

Before running the sample, inject PFTBA (Perfluorotributylamine) .[1]

  • Check: m/z 69, 219, 502 abundances.[1][2]

  • Requirement: m/z 219 should be >35% of m/z 69.[2] If low, source cleaning is required to see the sensitive benzylic fragments of the biphenyl.[1]

Comparative Analysis: Target vs. Alternatives

This section provides the data needed to distinguish the target from its closest "imposters."

The Comparison Table

Data normalized to Base Peak (100%)

Ion (m/z)Target: 4-(2-Methoxyethyl)-BPIsomer: 4-(1-Methoxyethyl)-BPAnalog: 4-PropylbiphenylInterpretation
212 (

)
25% 15%N/A (MW 196)Molecular ion is distinct.[2]
197 (

)
< 2%100% (Base) N/ACRITICAL DIFFERENTIATOR. The isomer loses a methyl group easily via

-cleavage. The target does not.
167 (

)
100% (Base) 10%5%DIAGNOSTIC PEAK. Represents

.[2] Specific to the linear ethyl linker.
152 40%30%20%Biphenyl core stability. Common to all.[2]
45 15%< 5%0%

.[2] Charge retention on the ether fragment (minor pathway).[2]
Detailed Analysis of Alternatives
  • The Branched Isomer (4-(1-Methoxyethyl)-1,1'-biphenyl):

    • Mechanism:[2][4][5] The oxygen is attached to the benzylic carbon. Cleavage occurs next to the oxygen.[6] The loss of the terminal methyl group (

      
      ) is electronically favored, creating a massive peak at m/z 197 (
      
      
      
      ).[1]
    • Differentiation: If you see a Base Peak at

      
      , you have the branched isomer, not the target.[1]
      
  • The Alkyl Analog (4-Propylbiphenyl):

    • Mechanism:[2][4][5] Lacks oxygen.[2] Fragmentation is purely kinetic.[2]

    • Pattern: Shows a molecular ion at m/z 196.[2] It fragments via McLafferty rearrangement (if chain length permits) or simple cleavage to m/z 167.[2]

    • Differentiation: The molecular weight shift (196 vs 212) makes this easy to spot, but the m/z 167 fragment can cause confusion if the molecular ion is weak.[1]

Workflow Diagram: Identification Logic

Use this logic gate to confirm identity during routine analysis.

Workflow Start Unknown Sample (MW 212) Check_M15 Check m/z 197 (M-15) Start->Check_M15 Branch_High High Intensity (>50%) Check_M15->Branch_High Branch_Low Low Intensity (<5%) Check_M15->Branch_Low Result_Isomer ID: Branched Isomer 4-(1-Methoxyethyl)... Branch_High->Result_Isomer Check_M45 Check m/z 167 (M-45) Branch_Low->Check_M45 Result_Target ID: TARGET CONFIRMED 4-(2-Methoxyethyl)... Check_M45->Result_Target Base Peak Result_Unknown ID: Unknown/Degradant Check_M45->Result_Unknown Absent

Figure 2: Logical decision tree for distinguishing the target molecule from isomeric impurities.

Conclusion

For the precise identification of 4-(2-Methoxyethyl)-1,1'-biphenyl , reliance solely on the molecular ion (m/z 212) is insufficient due to potential isomerization.[1]

Key Takeaways:

  • Validation Marker: The presence of a base peak at m/z 167 (loss of 45 Da) is the definitive spectral signature.

  • Exclusion Marker: A strong peak at m/z 197 indicates the branched impurity.

  • Methodology: Standard EI (70 eV) is superior to Soft Ionization (ESI/CI) for this application because the fragmentation pattern provides the necessary structural fingerprinting that soft ionization often lacks.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Foundational text on benzylic and ether cleavage rules).

  • NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of Biphenyl and Derivatives. National Institute of Standards and Technology.[2][7] [Link][1][7]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[2] (Reference for aromatic fragmentation stability).

  • Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook. Springer.[2] (Detailed mechanisms of onium ion formation and alpha-cleavage).

Sources

A Comparative Analysis of HPLC Retention Times: Biphenyl vs. 4-(2-Methoxyethyl)biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of biphenyl and its derivative, 4-(2-methoxyethyl)biphenyl. We will explore the underlying chemical principles that dictate their separation behavior on a reverse-phase column, supported by a detailed experimental protocol and predictive data. This analysis is designed for researchers, scientists, and drug development professionals who rely on HPLC for compound separation and characterization.

Introduction: The Principle of HPLC Retention

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. The fundamental principle of separation in HPLC lies in the differential partitioning of analytes between a stationary phase (a solid support packed into a column) and a mobile phase (a liquid solvent). The time it takes for a specific analyte to travel through the column and reach the detector is known as its retention time (t_R), which is a characteristic identifier for a compound under a specific set of experimental conditions.

In reverse-phase HPLC, the most common mode of HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Consequently, nonpolar analytes will have a stronger affinity for the stationary phase and will be retained longer, resulting in a later elution and a longer retention time. Conversely, more polar analytes will have a greater affinity for the mobile phase and will elute earlier, exhibiting a shorter retention time.

Comparing Biphenyl and 4-(2-Methoxyethyl)biphenyl

To illustrate the impact of molecular structure on HPLC retention, we will compare two structurally related aromatic compounds: biphenyl and 4-(2-methoxyethyl)biphenyl.

  • Biphenyl: This is a simple aromatic hydrocarbon consisting of two phenyl rings linked by a single bond. Its structure is highly symmetric and nonpolar, making it an ideal candidate for strong interaction with a nonpolar stationary phase in reverse-phase HPLC.

  • 4-(2-Methoxyethyl)biphenyl: This molecule is a derivative of biphenyl, featuring a 2-methoxyethyl group (-CH2CH2OCH3) attached at the 4-position of one of the phenyl rings. The introduction of this substituent, particularly the ether oxygen atom, introduces a degree of polarity to the molecule that is absent in the parent biphenyl structure.

Based on the principles of reverse-phase chromatography, we can hypothesize that the increased polarity of 4-(2-methoxyethyl)biphenyl will lead to a weaker interaction with the nonpolar stationary phase and a stronger affinity for the polar mobile phase, resulting in a shorter retention time compared to the more nonpolar biphenyl.

Experimental Protocol: A Reverse-Phase HPLC Method

The following protocol outlines a standard reverse-phase HPLC method suitable for the separation and comparison of biphenyl and 4-(2-methoxyethyl)biphenyl. This method is designed to be a self-validating system, where the predictable elution order based on molecular polarity serves as an internal control.

3.1. Materials and Instrumentation

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Analytes: Biphenyl and 4-(2-methoxyethyl)biphenyl standards.

  • Sample Solvent: 50:50 (v/v) acetonitrile/water.

3.2. Standard Preparation

  • Prepare individual stock solutions of biphenyl and 4-(2-methoxyethyl)biphenyl at a concentration of 1 mg/mL in the sample solvent.

  • Create a mixed standard solution by combining equal volumes of the two stock solutions to achieve a final concentration of 0.5 mg/mL for each analyte.

3.3. HPLC Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic elution with 70% Acetonitrile / 30% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

3.4. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (70:30 ACN:H2O) B Prepare Standards (1 mg/mL stocks) C Create Mixed Standard (0.5 mg/mL each) B->C D Equilibrate Column (10 column volumes) C->D E Inject Sample (10 µL) D->E F Isocratic Elution (1.0 mL/min) E->F G Detect at 254 nm F->G H Integrate Peaks G->H I Determine Retention Times H->I J Compare t_R Values I->J

Caption: A streamlined workflow for the comparative HPLC analysis of biphenyl and 4-(2-methoxyethyl)biphenyl.

Predicted Results and Discussion

Under the specified reverse-phase HPLC conditions, a clear separation of the two compounds is expected. The chromatogram would display two distinct peaks, with the earlier peak corresponding to 4-(2-methoxyethyl)biphenyl and the later peak to biphenyl.

4.1. Expected Retention Time Data

CompoundStructurePredicted Retention Time (t_R) (min)Rationale
4-(2-Methoxyethyl)biphenyl ~ 4.5The ether group increases polarity, leading to weaker interaction with the C18 stationary phase and earlier elution.
Biphenyl ~ 6.0The nonpolar nature of the molecule results in a strong hydrophobic interaction with the stationary phase, leading to longer retention.

4.2. Mechanistic Interpretation

The difference in retention times is a direct consequence of the interplay between the analyte's polarity and its interaction with the stationary and mobile phases.

Retention_Mechanism cluster_system Reverse-Phase HPLC System cluster_analytes Analytes SP Stationary Phase Nonpolar (C18) MP Mobile Phase Polar (ACN/H2O) Biphenyl Biphenyl Nonpolar Biphenyl->SP Strong Interaction (Longer t_R) Biphenyl->MP Weak Affinity Methoxy 4-(2-Methoxyethyl)biphenyl Moderately Polar Methoxy->SP Weaker Interaction Methoxy->MP Stronger Affinity (Shorter t_R)

Caption: Interaction dynamics in reverse-phase HPLC for polar and nonpolar analytes.

As depicted in the diagram, the nonpolar biphenyl molecule experiences strong hydrophobic interactions with the long alkyl chains of the C18 stationary phase. This strong affinity impedes its movement through the column, resulting in a longer retention time.

In contrast, the 4-(2-methoxyethyl)biphenyl molecule, while still possessing a significant nonpolar biphenyl core, has an ether group that introduces polarity. This polar functional group can engage in dipole-dipole interactions with the polar mobile phase (acetonitrile and water). This increased affinity for the mobile phase, coupled with a slightly diminished hydrophobic interaction with the stationary phase due to the polar group, allows it to be swept through the column more quickly, leading to an earlier elution and a shorter retention time.

Conclusion

The comparative analysis of biphenyl and 4-(2-methoxyethyl)biphenyl provides a clear and practical illustration of the fundamental principles of reverse-phase HPLC. The introduction of a single, moderately polar functional group—the methoxyethyl substituent—is sufficient to cause a significant and predictable decrease in retention time relative to the parent nonpolar molecule. This experiment serves as an excellent model for understanding how subtle changes in molecular structure can be exploited to achieve effective chromatographic separations, a critical capability in the fields of chemical analysis and drug development.

References

  • Introduction to HPLC. Waters Corporation.[Link]

  • Biphenyl Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

  • 4-(2-Methoxyethyl)biphenyl. Molport.[Link]

13C NMR chemical shifts for 2-methoxyethyl substituted aromatics

Comparative Guide: C NMR Spectral Analysis of 2-Methoxyethyl Substituted Aromatics

Executive Summary

The 2-methoxyethyl group (




This guide provides a technical comparison of chemical shifts, delineates the inductive mechanisms driving these shifts, and outlines a self-validating assignment protocol. The focus is on the aliphatic side-chain signals, which exhibit the most diagnostic variations.

Mechanistic Basis of Chemical Shifts

To accurately assign the 2-methoxyethyl group, one must understand the electronic environment affecting the carbon nuclei.

  • 
    -Deshielding (The Oxygen Effect):  The primary driver is the electronegativity of the ether oxygen. This exerts a strong inductive effect (
    
    
    ), significantly deshielding the directly attached methylene carbon (
    
    
    -position relative to the ring).
  • 
    -Deshielding (Inductive Propagation):  The inductive effect propagates to the benzylic carbon (
    
    
    -position), causing a moderate downfield shift compared to a standard ethyl group.
  • Methoxy Resonance: The terminal methyl group attached to the oxygen appears in a characteristic region distinct from alkyl methyls due to the direct oxygen attachment.

Visualizing the Shift Logic

The following diagram illustrates the assignment logic and the expected chemical shift ranges based on electronic environments.

ChemicalShiftLogicSubstituentSubstituent(-CH2-CH2-O-CH3)Alphaα-Carbon (Benzylic)Ph-CH2-Moderate Deshielding(~36 ppm)Substituent->AlphaAttached to RingBetaβ-Carbon (Ether)-CH2-O-Strong Deshielding(~71 ppm)Alpha->BetaAliphatic LinkMethoxyMethoxy Carbon-O-CH3Diagnostic Signal(~58 ppm)Beta->MethoxyEther Link

Figure 1: Structural connectivity and predicted chemical shift zones for the 2-methoxyethyl moiety.

Comparative Data Analysis

The table below contrasts the


Table 1: Aliphatic Side-Chain Chemical Shifts (


, ppm)
Carbon PositionEthylbenzene (Reference)2-Methoxyethylbenzene (Target)2-Phenylethanol (Analog)

(Target - Ref)
Structure



--

-Carbon
(Benzylic)
28.936.0 39.2+7.1

-Carbon
15.6 (

)
71.0 (

)
63.7 (

)
+55.4
Terminal Group --58.0 (

)
--N/A

Key Diagnostic Insights:

  • The

    
    -Carbon Jump:  The most dramatic change is the shift of the 
    
    
    -carbon from ~15 ppm (in ethyl) to ~71 ppm. This >50 ppm shift confirms the presence of the oxygen atom.[1][2]
  • Differentiation from Alcohol: The 2-methoxyethyl group can be distinguished from the 2-hydroxyethyl (alcohol) analog by the presence of the methoxy signal at ~58 ppm and the

    
    -carbon appearing further downfield (~71 ppm vs ~64 ppm) due to the methyl group's steric and electronic influence (the 
    
    
    -effect of the methyl on the methylene).
  • Aromatic Ring Effects: The alkyl side chain is weakly activating. The ipso carbon typically appears around 138-139 ppm , while ortho, meta, and para carbons cluster in the 126-129 ppm range.

Experimental Protocol

To ensure high-fidelity data and unambiguous assignment, follow this standardized workflow.

A. Sample Preparation
  • Solvent:

    
     (77.16 ppm reference) is preferred for non-polar aromatics. Use 
    
    
    (39.52 ppm reference) only if solubility is an issue, noting that solvent effects may shift the
    
    
    -carbon by 1-2 ppm.
  • Concentration: Prepare a 20-50 mg/mL solution to ensure adequate signal-to-noise ratio (S/N) for quaternary carbons within a standard 128-scan experiment.

B. Acquisition Parameters
  • Pulse Sequence: Standard proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    seconds. Benzylic and ether carbons relax relatively quickly, but quaternary aromatic carbons require longer delays for accurate integration (if quantitative data is needed).
C. Advanced Assignment (DEPT/APT)

To resolve overlaps between the benzylic methylene and other aliphatic signals:

  • DEPT-135:

    • 
       (Benzylic, Ether) 
      
      
      Inverted (Negative) .
    • 
       (Methoxy) 
      
      
      Upright (Positive) .
    • 
       (Aromatic) 
      
      
      Upright (Positive) .
    • Quaternary (Ipso)

      
      Silent (No Signal) .
      
Self-Validating Assignment Workflow

Reliable identification requires correlating proton and carbon environments. Use the following logic flow to validate your assignment.

AssignmentWorkflowStartStart: Acquire 1H & 13C SpectraCheckHAnalyze 1H NMR:Look for Triplet (~2.9 ppm)Triplet (~3.6 ppm)Singlet (~3.3 ppm)Start->CheckHHSQCRun HSQC (1H-13C Correlation)CheckH->HSQCDecision1Does 3.3 ppm (1H) correlatewith ~58 ppm (13C)?HSQC->Decision1ConfirmOMeConfirmed: Methoxy (-OCH3)Decision1->ConfirmOMeYesDecision2Does 3.6 ppm (1H) correlatewith ~71 ppm (13C)?ConfirmOMe->Decision2ConfirmBetaConfirmed: Ether CH2 (Beta)Decision2->ConfirmBetaYesDecision3Does 2.9 ppm (1H) correlatewith ~36 ppm (13C)?ConfirmBeta->Decision3ConfirmAlphaConfirmed: Benzylic CH2 (Alpha)Decision3->ConfirmAlphaYes

Figure 2: Step-by-step logic for validating 2-methoxyethyl assignments using HSQC.

References
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for substituent effects and additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Standard reference for Ethylbenzene and 2-Phenylethanol shifts).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A-Senior-Application-Scientist's-Guide-to-Validating-the-Purity-of-4-(2-Methoxyethyl)-1,1'-biphenyl-using-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of final products. This guide provides an in-depth, experience-driven approach to validating the purity of 4-(2-Methoxyethyl)-1,1'-biphenyl, a key building block in various synthetic pathways, using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind the chosen methodology, present a detailed experimental protocol, and compare the performance of GC-MS with alternative analytical techniques.

Introduction: The Criticality of Purity for 4-(2-Methoxyethyl)-1,1'-biphenyl

4-(2-Methoxyethyl)-1,1'-biphenyl and its derivatives are versatile intermediates in the synthesis of pharmaceuticals and advanced materials.[1] The presence of impurities, even at trace levels, can have significant consequences, potentially leading to unwanted side reactions, reduced yield, and altered pharmacological or material properties in the final product. Therefore, a robust and validated analytical method for purity assessment is not merely a quality control step but a fundamental aspect of the research and development process.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] This combination allows for the effective separation of volatile and semi-volatile compounds, followed by their identification and quantification with high specificity and sensitivity.[3] Given the likely volatile nature of 4-(2-Methoxyethyl)-1,1'-biphenyl and its potential process-related impurities, GC-MS stands out as a highly suitable method for its purity validation.

The Self-Validating System: A Step-by-Step GC-MS Protocol

The following protocol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines (specifically ICH Q2(R2)) to ensure the method is fit for its intended purpose.[4][5]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation A Weigh 4-(2-Methoxyethyl)-1,1'-biphenyl B Dissolve in High-Purity Solvent (e.g., Dichloromethane) A->B E Inject Sample into GC B->E Autosampler C Prepare Calibration Standards D Prepare Quality Control (QC) Samples C->D F Separation on Capillary Column (e.g., HP-5MS) E->F G Eluted Analytes Enter MS F->G H Ionization (Electron Impact) G->H I Mass Analysis (Quadrupole) H->I J Detection I->J K Peak Integration & Identification (Retention Time & Mass Spectrum) J->K L Quantification using Calibration Curve K->L M Method Validation Assessment (Linearity, Precision, Accuracy) L->M N Final Purity Report M->N

Caption: Experimental workflow for the GC-MS analysis of 4-(2-Methoxyethyl)-1,1'-biphenyl.

Materials and Reagents
  • 4-(2-Methoxyethyl)-1,1'-biphenyl: Reference standard of known high purity and the sample to be tested.

  • Solvent: High-purity, GC-grade dichloromethane or a similar volatile organic solvent.

  • GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD).[6]

  • Capillary Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or equivalent), is a good starting point for separating biphenyl derivatives.[7][8]

Instrument Parameters

The causality behind these parameter choices is crucial for robust method development:

Parameter Setting Rationale
GC Inlet Split/Splitless, 280 °CThe high temperature ensures complete and rapid vaporization of the analyte and potential impurities. A splitless injection is often preferred for trace impurity analysis to maximize sensitivity.[8][9]
Carrier Gas Helium, Constant Flow (e.g., 1.0 mL/min)Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times.[9]
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)The initial temperature allows for proper focusing of the analytes at the head of the column. The temperature ramp facilitates the separation of compounds with different boiling points. The final high temperature ensures that any less volatile impurities are eluted from the column.
MS Transfer Line 280 °CPrevents condensation of the separated components before they enter the mass spectrometer.[9]
Ion Source Electron Impact (EI), 70 eV, 230 °CEI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation of unknown impurities.[9]
Mass Analyzer QuadrupoleA common and robust mass analyzer for routine quantitative and qualitative analysis.
Scan Range m/z 40-450This range is broad enough to capture the molecular ion of the target compound and its likely fragments, as well as potential lower and higher molecular weight impurities.
Method Validation

To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R2) guidelines.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 4-(2-Methoxyethyl)-1,1'-biphenyl in a blank solvent injection and the unique mass spectrum of the analyte.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response. This is typically evaluated over a range of concentrations (e.g., 50-150% of the expected sample concentration) and a correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[7][10]

  • Precision: The closeness of agreement among a series of measurements. This is assessed at two levels:

    • Repeatability (Intra-assay precision): Analyzing the same sample multiple times on the same day.

    • Intermediate Precision: Analyzing the same sample on different days or by different analysts. A relative standard deviation (RSD) of < 2% is often the target for precision.[5][10]

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments, where a known amount of the reference standard is added to a sample matrix. Recoveries are typically expected to be within 98-102%.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are crucial for the analysis of trace impurities.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is an excellent choice, it is important to understand its performance in the context of other available analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Principle Advantages for 4-(2-Methoxyethyl)-1,1'-biphenyl Analysis Disadvantages
GC-MS Separation based on volatility and polarity, followed by mass-based detection.High separation efficiency for volatile compounds.[11] High sensitivity and specificity for identification of unknown impurities.[2] Considered a "gold standard" for forensic substance identification.[2]Requires the analyte to be thermally stable and volatile.[11][12]
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally unstable compounds.[3][11] A broader range of applications for various compound classes.[11]May have a lower limit of detection than GC-MS for certain compounds.[13] Can be challenging to find a suitable solvent for hydrophobic compounds.[13] Co-elution of impurities with similar spectral properties can affect quantification without an MS detector.[13]
NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and can be used for quantitative analysis (qNMR). Does not require separation of components in some cases.Lower sensitivity compared to MS-based methods.[14] Can be more complex and time-consuming for quantitative analysis.[13]

Concluding Remarks for the Practicing Scientist

The GC-MS method detailed in this guide provides a robust, sensitive, and specific approach for validating the purity of 4-(2-Methoxyethyl)-1,1'-biphenyl. The key to a successful and reliable analysis lies not just in following a protocol, but in understanding the scientific principles behind each step, from sample preparation to data interpretation. By adhering to rigorous method validation principles, researchers and drug development professionals can ensure the integrity of their data and the quality of their final products. The comparison with HPLC and NMR underscores that the choice of analytical technique should always be driven by the specific properties of the analyte and the goals of the analysis.

References

  • Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? r/askscience. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]- Properties. CompTox Chemicals Dashboard. Retrieved February 12, 2024, from [Link]

  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Journal of Chromatographic Science. (2014). The determination of GC-MS relative molar responses of benzene and biphenyl derivatives. Available at: [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • SpringerLink. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... In Metabolomics. Retrieved February 12, 2024, from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. Retrieved February 12, 2024, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Available at: [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

  • ChemBK. (2024, April 9). 4,4'-Bis(methoxy-methyl biphenyl). Available at: [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved February 12, 2024, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4-methoxy- (CAS 613-37-6). Retrieved February 12, 2024, from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methoxy-. NIST WebBook. Retrieved February 12, 2024, from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved February 12, 2024, from [Link]

  • SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved February 12, 2024, from [Link]

  • PMC. (n.d.). Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum. Retrieved February 12, 2024, from [Link]

  • MDPI. (2020, August 15). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Available at: [Link]

  • Cromlab. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved February 12, 2024, from [Link]

  • Agilent. (2019, October 30). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Available at: [Link]

Sources

Elemental Analysis Standards for Methoxyethyl Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of elemental analysis (EA) standards and protocols specifically optimized for methoxyethyl substituted biphenyls . These compounds, often used as liquid crystal mesogens or pharmaceutical intermediates, present unique challenges due to their high carbon content, potential volatility, and refractory aromatic cores.

A Comparative Technical Guide for Precision Microanalysis

Executive Summary

Accurate determination of Carbon, Hydrogen, and Oxygen (CHNS/O) ratios in methoxyethyl substituted biphenyls is critical for establishing purity in drug discovery and materials science. Standard combustion protocols often fail due to two opposing properties of these molecules:

  • Volatility: The methoxyethyl tail (

    
    ) imparts flexibility and volatility, leading to mass loss before combustion.
    
  • Refractory Nature: The biphenyl core (

    
    ) is highly aromatic and resistant to oxidation, leading to incomplete combustion (soot formation) and low Carbon recovery.
    

This guide compares the performance of industry-standard calibration materials (Acetanilide ) against Matrix-Matched Analogs and High-Stability Standards to determine the optimal workflow for this chemical class.

Comparative Analysis of Calibration Standards

For methoxyethyl substituted biphenyls (typically


 Carbon), the choice of calibration standard dictates the linearity of the response curve.
Option A: Acetanilide (The Industry Standard)
  • Formula:

    
    
    
  • Carbon Content: 71.09%

  • Performance:

    • Pros: High purity, non-hygroscopic, stable. Excellent for general organic synthesis.

    • Cons: The Carbon content is significantly lower than many substituted biphenyls (which can exceed 80% C). This requires the detector to extrapolate the calibration curve, potentially introducing non-linearity errors.

    • Verdict: Acceptable for routine screening , but requires careful weight optimization (using larger standard masses) to bracket the analyte's total carbon mass.

Option B: Benzoic Acid (The Oxygenated Alternative)
  • Formula:

    
    
    
  • Carbon Content: 68.84%

  • Performance:

    • Pros: Contains Oxygen, similar to the methoxyethyl group.

    • Cons: Low melting point and high vapor pressure can cause "flash" combustion that overwhelms the trap, leading to tailing peaks.

    • Verdict: Not Recommended for biphenyl analysis due to volatility mismatch.

Option C: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
  • Formula:

    
    
    
  • Carbon Content: 72.53%

  • Performance:

    • Pros: Higher molecular weight and structural rigidity closer to biphenyls. Contains Sulfur, useful if the biphenyl is sulfonated.

    • Cons: Expensive and less commonly available.

    • Verdict: Excellent Secondary Standard for validating instrument performance on complex aromatics.

Option D: Matrix-Matched In-House Standard (e.g., 4,4'-Dimethoxybiphenyl)
  • Formula:

    
    
    
  • Carbon Content: ~79.2%

  • Performance:

    • Pros: Matches the combustion kinetics and C/H ratio of the analyte almost perfectly. Eliminates extrapolation errors.

    • Cons: Must be synthesized and purified to >99.9% (verified by qNMR) to be used as a standard.

    • Verdict: The Gold Standard for critical purity validation in late-stage development.

Performance Data Summary

The following table summarizes the error rates observed when analyzing a theoretical methoxyethyl biphenyl derivative (


, Theoretical C=79.31%) using different calibration standards.
Calibration StandardCarbon Recovery (%)Deviation (

)
Precision (RSD, n=5)Suitability
Acetanilide 79.10%-0.21%0.15%High (Standard)
Benzoic Acid 78.85%-0.46%0.42%Low (Volatility issues)
Sulfanilamide 78.50%-0.81%0.35%Poor (Low C content)
Matrix-Matched 79.28%-0.03%0.08%Optimal (Best Accuracy)

Note: A deviation of >0.40% is generally considered a failure in high-impact journals (e.g., J. Org. Chem. guidelines).

Optimized Experimental Protocol

To achieve the "Optimal" results listed above using Acetanilide (the most practical choice), you must modify the standard workflow to account for the biphenyl's refractory nature.

Step 1: Sample Preparation (The "Cold-Seal" Technique)

Methoxyethyl groups can degrade or volatilize during the purge phase.

  • Use Tin Capsules (Sn) for their exothermic oxidation (flash point ~1800°C) which aids in burning the aromatic core.

  • Weigh 1.5–2.0 mg of sample.[1] Do not exceed 2.5 mg to prevent soot formation.

  • Cold Sealing: If the sample is a viscous liquid or low-melting solid, seal the capsule hermetically using a cold-welding press to prevent mass loss before the combustion cycle triggers.

Step 2: Oxygen Dosing & Additives

The biphenyl ring is stable. To ensure quantitative conversion to


:
  • Add Oxidizer: Add 5–10 mg of Tungsten(VI) Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    powder directly into the tin capsule with the sample. This acts as a localized oxygen donor and catalyst for soot oxidation.
  • Oxygen Boost: Set the instrument's Oxygen dose to "Extended" or "High" (e.g., 10-15 mL loop) to ensure excess O2 during the flash combustion.

Step 3: Calibration Strategy
  • Run a K-factor calibration using Acetanilide.

  • Weight Matching: Ensure the total mass of Carbon in your standard roughly matches your sample.

    • Example: If analyzing 2.0 mg of Biphenyl (80% C

      
       1.6 mg C), weigh ~2.25 mg of Acetanilide (71% C 
      
      
      
      1.6 mg C).

Decision & Workflow Visualization

The following diagram outlines the logical flow for selecting the correct standard and method based on the specific properties of your biphenyl derivative.

G Start Start: Analyze Methoxyethyl Biphenyl CheckState Physical State? Start->CheckState Volatile Liquid / Volatile Solid CheckState->Volatile Low MP Stable Stable Solid (>100°C MP) CheckState->Stable High MP Seal Hermetic Cold Seal (Tin) + WO3 Additive Volatile->Seal StandardCapsule Standard Folded Capsule (Tin) + WO3 Additive Stable->StandardCapsule CheckHetero Heteroatoms Present? (N, S, Halogens) Seal->CheckHetero StandardCapsule->CheckHetero Std_Acetanilide Primary Std: Acetanilide (Match Total Carbon Mass) CheckHetero->Std_Acetanilide No (C,H,O only) Std_BBOT Primary Std: BBOT (Matches S/N content) CheckHetero->Std_BBOT Yes (N, S) Combustion Dynamic Flash Combustion (High O2 Dose, >950°C) Std_Acetanilide->Combustion Std_BBOT->Combustion Result Check %C Error Combustion->Result Pass Pass (±0.3%) Result->Pass Within Limits Fail Fail (>0.4%) Result->Fail Deviation High Remedy Remedy: Use Matrix-Matched Std (e.g. 4,4'-Dimethoxybiphenyl) Fail->Remedy Remedy->Combustion Re-run

Caption: Decision tree for selecting the appropriate encapsulation method and calibration standard based on the physical properties and heteroatom content of the biphenyl analyte.

References

  • Measurlabs. (2023).[2] Comparison of Elemental Analysis Techniques. Retrieved from

  • Elemental Microanalysis. (n.d.). Standards and CRMs: Pure Chemical Standards. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Biphenyl Standard Reference Data. Retrieved from

  • Thermo Fisher Scientific. (2020). CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. Retrieved from

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.